PLX-3618
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H27N9O2S |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-[3-[4-[(9S)-9-(2-amino-2-oxoethyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C32H27N9O2S/c1-17-18(2)44-32-27(17)28(37-25(15-26(33)42)30-39-38-19(3)41(30)32)21-10-8-20(9-11-21)22-6-4-7-23(14-22)36-31(43)24-16-35-40-13-5-12-34-29(24)40/h4-14,16,25H,15H2,1-3H3,(H2,33,42)(H,36,43)/t25-/m0/s1 |
InChI Key |
KGEBVZGNEUJHIO-VWLOTQADSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PLX-3618: An In-Depth Technical Guide to its Mechanism of Action as a Monovalent BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX-3618 is a novel, potent, and selective monovalent direct degrader of the bromodomain and extraterminal domain (BET) protein BRD4.[1][2] As a "molecular glue," this compound functions by inducing proximity between BRD4 and the E3 ubiquitin ligase substrate receptor DCAF11, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] This targeted protein degradation results in potent anti-proliferative activity in various cancer cell lines, particularly in hematopoietic malignancies like acute myeloid leukemia (AML), and demonstrates robust anti-tumor efficacy in vivo.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, including its key performance data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound represents an innovative approach in targeted protein degradation. Unlike traditional inhibitors or bifunctional degraders (e.g., PROTACs), this compound is a small molecule that directly binds to its target protein, BRD4, and induces its degradation by coopting the cellular ubiquitin-proteasome system (UPS).[2][5]
The degradation process is initiated by the formation of a ternary complex between BRD4, this compound, and the DCAF11 substrate receptor of the CUL4B-DDB1 E3 ubiquitin ligase complex.[1][4] This induced proximity facilitates the transfer of ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3][4] Studies have shown that for effective degradation to occur, this compound must occupy both bromodomains (BD1 and BD2) of BRD4.[1] This selective degradation of BRD4, without significantly affecting other BET family members like BRD2 and BRD3, leads to the downregulation of key oncogenes, most notably c-MYC, and triggers apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated BRD4 degradation and downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation DC₅₀ | HEK-293T (HiBiT-tagged) | 12.2 nM | [1][3] |
| BRD4 BD1 Binding IC₅₀ | N/A | 10 nM | [6] |
| BRD4 BD2 Binding IC₅₀ | N/A | 30 nM | [6] |
| BET Family Selectivity | MV-4-11 | Selective for BRD4 over BRD2/BRD3 |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dosing | Value | Reference |
| Clearance (CL) | Mouse | N/A | 39 mL/min/kg | [1] |
| Oral Bioavailability | Mouse | N/A | <5% | [1] |
| BRD4 Degradation | MV-4-11 AML Xenograft | 5 mg/kg (i.p.) | >50% loss sustained for >24h | [1][3] |
| Tumor Growth | MV-4-11 AML Xenograft | 5-10 mg/kg (i.p.) | Complete tumor regression | [6] |
| Tumor Growth | LNCaP Prostate Xenograft | 10 or 30 mg/kg (daily) | Potent tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are based on the "Materials and Methods" section of Parker, G.S. et al. Mol Cancer Ther 2024.[7]
Cell Viability and Apoptosis Assays
Objective: To determine the anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MV-4-11, LNCaP) in 96-well plates at a density of 500 to 2,000 cells per well.[7]
-
Compound Treatment: Add this compound at various concentrations using a digital dispenser. A day 0 reading is taken for reference.[7]
-
Incubation: Incubate the cells for 72 hours.[7]
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[7]
-
Apoptosis Measurement: In parallel experiments, measure apoptosis using the Caspase-Glo® 3/7 Assay (Promega).
-
Data Analysis: Calculate EC₅₀ values by fitting the dose-response curves using appropriate software.
BRD4 Degradation Assays (Western Blot)
Objective: To confirm and quantify the degradation of BRD4 protein following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells (e.g., MV-4-11) with specified concentrations of this compound for a set duration (e.g., 24 hours).
-
Proteasome Inhibition Control: As a control, pre-treat cells with a proteasome inhibitor (e.g., 0.1 µM bortezomib) or a neddylation inhibitor (1 µM MLN4924) for 1-2 hours before adding this compound.[7]
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., Vinculin, GAPDH).
-
Detection: Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Ubiquitination Immunoprecipitation
Objective: To demonstrate that this compound induces the polyubiquitination of BRD4.
Methodology:
-
Cell Treatment: Treat LNCaP or HEK-293T cells with this compound (e.g., 10 nM) for 4 hours.[8]
-
Cell Lysis and IP: Harvest and process the cells using a commercial kit such as the Signal-Seeker™ Ubiquitination Detection Kit (Cytoskeleton, Inc.).[8]
-
Immunoprecipitation: Immunoprecipitate ubiquitinated proteins from the cell lysates according to the kit's specifications.[5][8]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot, probing specifically for BRD4.[5][8] An increase in the BRD4 signal in the treated sample compared to the control indicates induced ubiquitination.
E3 Ligase Identification via CRISPR Screen
Objective: To identify the specific E3 ligase responsible for this compound-mediated BRD4 degradation.
Methodology:
-
Library Transduction: Use a focused CRISPR knockout (KO) sgRNA library targeting genes in the ubiquitin-proteasome system to generate a pool of single-gene KO cells.[4][5]
-
Compound Treatment: Treat the KO cell pool with this compound (e.g., 1 µmol/L) for 24 hours.[4]
-
Immunofluorescence: Fix and stain the cells for BRD4 protein.
-
Screening and Analysis: Use high-throughput microscopy and image analysis to identify gene KO events that impair BRD4 degradation (i.e., cells that retain high BRD4 signal).[5]
-
Hit Validation: Validate the identified hits (e.g., DCAF11) by generating individual KO cell lines and confirming the resistance to this compound-induced BRD4 degradation via Western blot.[5]
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a first-in-class monovalent direct degrader that selectively targets BRD4 for elimination. Its mechanism of action, involving the recruitment of the E3 ligase DCAF11 to form a ternary complex, offers a potent and effective strategy for downregulating BRD4 and its associated oncogenic pathways. The preclinical data strongly support its potential as a therapeutic agent in oncology, particularly for cancers reliant on BRD4, such as AML and certain prostate cancers. The detailed experimental protocols provided herein offer a guide for researchers seeking to investigate and build upon the understanding of this novel class of targeted protein degraders.
References
- 1. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 7. plexium.com [plexium.com]
- 8. aacrjournals.org [aacrjournals.org]
The Role of DCAF11 in the Activity of PLX-3618: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX-3618 is a novel, potent, and selective monovalent direct degrader of the bromodomain and extraterminal domain (BET) protein BRD4.[1] Its anti-neoplastic activity is contingent on its ability to hijack the ubiquitin-proteasome system (UPS).[2] This document provides an in-depth technical overview of the critical role of DCAF11 (DDB1 and CUL4 associated factor 11), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, in the mechanism of action of this compound. We will detail the signaling pathways, present quantitative data on its efficacy, and provide comprehensive experimental protocols for the key assays used to elucidate this interaction.
Introduction: Targeted Protein Degradation and the Emergence of this compound
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes some of the limitations of traditional small-molecule inhibitors. By inducing the degradation of pathogenic proteins rather than merely inhibiting their function, TPD can offer a more profound and durable biological response. This compound is a molecular glue that exemplifies this approach, demonstrating selective degradation of BRD4, a key regulator of oncogene transcription, over other BET family members.[2]
The Central Role of DCAF11 in this compound-mediated BRD4 Degradation
The activity of this compound is critically dependent on its ability to recruit the CRL4DCAF11 E3 ubiquitin ligase to BRD4. This recruitment facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.
The CRL4DCAF11 E3 Ubiquitin Ligase Complex
The Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases and play a pivotal role in regulating a vast array of cellular processes by targeting proteins for degradation. The CRL4 complex is composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein (RBX1), and an adaptor protein, DNA damage-binding protein 1 (DDB1). DDB1, in turn, recruits a variety of substrate receptors known as DDB1-CUL4-associated factors (DCAFs), which are responsible for substrate recognition. DCAF11 has been identified as the specific substrate receptor hijacked by this compound to target BRD4.
The this compound-Induced Ternary Complex: BRD4-PLX-3618-DCAF11
This compound acts as a "molecular glue," inducing a novel protein-protein interaction between BRD4 and DCAF11. This interaction is essential for the subsequent ubiquitination of BRD4. The formation of this ternary complex has been verified through various biochemical and cellular assays.[1][2]
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced BRD4 degradation can be visualized as a sequential process, initiated by the binding of this compound to BRD4 and culminating in the degradation of the target protein.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Target | Cell Line/System | Value | Reference |
| DC50 | BRD4 | HEK293T | 12.2 nM | [3] |
| IC50 (Binding) | BRD4 (BD1) | Biochemical | 10 nM | |
| IC50 (Binding) | BRD4 (BD2) | Biochemical | 30 nM |
Table 2: Anti-proliferative and Apoptotic Activity of this compound in AML Cell Lines
| Cell Line | Proliferative EC50 (this compound) | Proliferative EC50 (CPI-0610) | Reference |
| MV-4-11 | 9.8 nM | 104.3 nM | [2] |
| MOLM-13 | 7.3 nM | 112.9 nM | [2] |
| OCI-AML3 | 13.7 nM | 34.7 nM | [2] |
Note: CPI-0610 is a pan-BET inhibitor.
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model (MV-4-11)
| Treatment Group | Dosing | Tumor Growth | Reference |
| Vehicle | - | Progressive Growth | [2] |
| This compound | 5 mg/kg, IP, QD | Complete Regression | [2] |
| This compound | 10 mg/kg, IP, QD | Complete Regression | [2] |
| CPI-0610 | 60 mg/kg, PO, QD | Growth Inhibition | [2] |
| CPI-0610 | 120 mg/kg, PO, QD | Growth Inhibition | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to establish the role of DCAF11 in this compound's activity.
CRISPR/Cas9 Screen for E3 Ligase Identification
A ubiquitin-proteasome system (UPS)-focused CRISPR knockout screen was employed to identify the E3 ligase complex responsible for this compound-mediated BRD4 degradation.[2]
Protocol:
-
Cell Line: HEK293T cells stably expressing Cas9.
-
sgRNA Library: A custom or commercially available ubiquitin-proteasome system-focused sgRNA library (e.g., from Synthego) packaged in a lentiviral vector.[2]
-
Transduction: Transduce Cas9-expressing HEK293T cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA per cell.
-
Selection: Select for transduced cells using puromycin (1-2 µg/mL) for 48-72 hours.
-
Treatment: Treat the selected cells with this compound at a concentration that induces significant BRD4 degradation (e.g., 100 nM) for 24 hours.[2]
-
Immunofluorescence: Fix and permeabilize the cells. Stain for BRD4 using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the BRD4 fluorescence intensity per cell.
-
Hit Identification: Calculate a robust Z-score for each sgRNA. Genes whose knockout results in a significant rescue of BRD4 degradation (positive Z-score) are considered hits. The components of the CUL4-DCAF11 complex were identified as top hits.[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Co-IP was used to confirm the this compound-dependent interaction between BRD4 and DCAF11 in a cellular context.[2]
Protocol:
-
Cell Line and Plasmids: HEK293T cells were transiently transfected with plasmids encoding FLAG-tagged BRD4 (encompassing the bromodomains) and HA-tagged DCAF11.
-
Cell Lysis: Lyse the transfected cells in a non-denaturing lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to pull down FLAG-BRD4 and any interacting proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-HA and anti-FLAG antibodies to detect DCAF11 and BRD4, respectively. An increased HA-DCAF11 signal in the presence of this compound confirms the induced interaction.
NanoBRET Assay for In-Cell Ternary Complex Formation
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of protein-protein interactions in live cells.[1]
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of PLX-3618: A Novel BRD4 Degrader for Acute Myeloid Leukemia (AML)
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data for PLX-3618, a novel, potent, and selective monovalent direct degrader of the bromodomain and extraterminal domain (BET) protein BRD4, for the treatment of Acute Myeloid Leukemia (AML). The data herein demonstrates that this compound induces robust and selective degradation of BRD4, leading to potent anti-proliferative and pro-apoptotic activity in AML models.
Core Mechanism of Action
This compound represents a novel class of "molecular glue" degraders.[1] It functions by binding to BRD4 and inducing its subsequent polyubiquitination and proteasomal degradation through the recruitment of the E3 ligase substrate receptor, DCAF11.[1][2][3][4][5] This targeted protein degradation mechanism results in the downregulation of key oncogenes, such as c-MYC, which are critical for the proliferation of AML cells.[6][7]
Quantitative In Vitro and In Vivo Data Summary
The following tables summarize the key quantitative preclinical data for this compound in the context of AML.
Table 1: In Vitro Degradation and Anti-Proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | Endogenously HiBiT-tagged BRD4 HEK-293T | 12.2 nM | [1][3] |
| Anti-Proliferative Activity (EC50) | Panel of AML cell lines | Significantly more potent than the pan-BET inhibitor CPI-0610 | [8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in an AML Xenograft Model
| Parameter | Model | Value | Reference |
| Animal Model | NOD/SCID mice with MV-4-11 AML xenografts | N/A | [2][6] |
| Dosing Regimen | Intraperitoneal (IP) administration | N/A | [2][3] |
| Clearance (Cl) | Mouse | 39 mL/min/kg | [2][3] |
| Oral Bioavailability | Mouse | <5% | [2][3] |
| BRD4 Degradation | MV-4-11 tumors (5 mg/kg IP dose) | Complete degradation, with >50% loss sustained for >24 hours | [3] |
| Antitumor Activity | MV-4-11 xenograft model | Complete tumor regression | [2][6] |
| Comparison | Pan-BET inhibitor | Superior efficacy and tolerability | [2] |
Key Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: AML cell lines, including MV-4-11, were utilized.[2][6] Cells were seeded in 96-well plates at a density of 500 to 2,000 cells per well.[2][4]
-
Compound Treatment: this compound was added to the cells at increasing concentrations.[2]
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® luminescent cell viability assay.[2][6]
-
Apoptosis Measurement: Apoptosis was evaluated by measuring caspase-3/7 activity using the Caspase-Glo® 3/7 assay.[6]
-
Data Analysis: The concentration of this compound that resulted in a 50% reduction in cell viability (EC50) was determined. For lethality, the minimum concentration that led to a cell number decrease below the Day 0 value was plotted.[6]
In Vivo AML Xenograft Model
-
Tumor Implantation: The human AML cell line MV-4-11 was implanted subcutaneously to establish tumors.[2][6]
-
Treatment: Once tumors were established, mice were treated with this compound administered intraperitoneally (IP) on a daily schedule.[6] A pan-BET inhibitor, CPI-0610, was used as a comparator.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma levels of this compound were measured to determine pharmacokinetic parameters.[3] Tumor samples were collected to assess the extent and duration of BRD4 protein degradation.[3]
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was tumor growth inhibition and regression.[2][6] Animal body weight was also monitored to assess tolerability.[9]
Mechanism of Action Studies
-
Ubiquitination and Proteasome Involvement: To confirm the degradation mechanism, cells were co-treated with this compound and inhibitors of the ubiquitin-proteasome system (UPS), such as the proteasome inhibitor bortezomib and the neddylation inhibitor MLN4924.[2] Western blotting was used to detect changes in BRD4 protein levels.
-
E3 Ligase Identification: A CRISPR screen focused on ubiquitin-related genes was conducted to identify the specific E3 ligase complex responsible for this compound-mediated BRD4 degradation.[6] This identified the CUL4-DCAF11 E3 ligase complex.[6]
-
Ternary Complex Formation: Protein-protein interaction studies were performed to verify the formation of a BRD4:this compound:DCAF11 ternary complex.[2][3][7]
Visualized Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in AML cells.
Caption: Workflow for the in vivo AML xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 4. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plexium.com [plexium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. plexium.com [plexium.com]
PLX-3618 for Prostate Cancer Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and scientific rationale for the investigation of PLX-3618 in prostate cancer. This compound is a novel, potent, and selective monovalent degrader of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenic transcription factors, including the androgen receptor (AR) and MYC, which are critical drivers of prostate cancer pathogenesis.
Core Mechanism of Action
This compound functions as a molecular glue, inducing the selective degradation of BRD4 through the ubiquitin-proteasome system.[1][2] Unlike traditional pan-BET inhibitors, this compound selectively targets BRD4 for degradation without significantly affecting other BET family members like BRD2 and BRD3.[3][4] This degradation is mediated by the recruitment of the DCAF11 E3 ligase substrate receptor, leading to polyubiquitination and subsequent proteasomal degradation of BRD4.[1][5][6][7][8][9][10] The mechanism has been confirmed by experiments showing that proteasome and neddylation inhibitors block this compound-induced BRD4 degradation.[3][4][11]
The degradation of BRD4 by this compound leads to a sustained, multimodal inhibition of the AR pathway and disruption of key oncogene enhancer networks.[3][4] This results in the downregulation of the MYC oncogene, a critical driver of prostate cancer proliferation.[3][11][12]
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| BRD4 Degradation DC50 | 12.2 nM | HEK293T | [1][5][10] |
| BRD4 BD1 Binding IC50 | 10 nM | N/A | [5] |
| BRD4 BD2 Binding IC50 | 30 nM | N/A | [5] |
| Anti-proliferative EC50 (Median) | 64.7 nM | Crown OmniScreen Cancer Cell Panel | [12] |
Table 2: In Vivo Efficacy of this compound in a LNCaP Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 10 mg/kg (daily) | Potent tumor growth inhibition | [12] |
| This compound | 30 mg/kg (daily) | Potent tumor growth inhibition | [12] |
| CPI-0610 (pan-BET inhibitor) | 30 mg/kg (daily) | Less effective tumor growth inhibition compared to this compound | [12] |
Note: All treatment groups were reported to be well-tolerated with no significant changes in body weight.[12]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound in prostate cancer cells.
Caption: this compound mediated degradation of BRD4 and its downstream effects in prostate cancer.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Anti-proliferative Assays
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
A panel of cancer cell lines, including prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1), were seeded in microplates.[12]
-
Cells were treated with a range of concentrations of this compound, the pan-BET inhibitor CPI-0610, or the Androgen Receptor PROTAC ARV-110 for 72 hours.[12]
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[12]
-
The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.[12]
Apoptosis Assay
Objective: To measure the induction of apoptosis in prostate cancer cells following treatment with this compound.
Methodology:
-
Prostate cancer cell lines were treated with 1 µM this compound for 72 hours.[12]
-
Apoptosis was quantified by measuring caspase-3 and caspase-7 activity using the Caspase-Glo® 3/7 Assay (Promega).
-
The fold increase in apoptosis was determined relative to vehicle-treated control cells.[12]
Western Blot Analysis for Protein Expression
Objective: To assess the levels of specific proteins (e.g., MYC, Vinculin) following treatment.
Methodology:
-
Prostate cancer cells (LNCaP, VCaP, 22Rv1) were treated with this compound, CPI-0610, or ARV-110 for up to 24 hours at concentrations equivalent to their 72-hour anti-proliferative EC50 values.[12]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Protein expression was analyzed using the Jess™ Simple Western system (ProteinSimple), with Vinculin serving as a loading control.[12]
Quantitative Real-Time PCR (qPCR)
Objective: To measure the relative RNA levels of target genes.
Methodology:
-
RNA was extracted from treated and control cells.
-
cDNA was synthesized from the extracted RNA.
-
qPCR was performed using specific primers for the target genes.
-
Relative RNA levels were determined after normalization to housekeeping genes.[12]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of prostate cancer.
Methodology:
-
Tumor-bearing mice were generated by subcutaneously implanting LNCaP prostate cancer cells.[12]
-
Once tumors reached a specified size, mice were randomized into treatment and control groups.
-
Mice were dosed daily for 14 consecutive days with either vehicle control, this compound (10 or 30 mg/kg), or CPI-0610 (30 mg/kg).[12]
-
Tumor volume and body weight were monitored throughout the study.
-
Efficacy was determined by comparing tumor growth in the treated groups to the control group.
Experimental and Analytical Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. plexium.com [plexium.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 11. plexium.com [plexium.com]
- 12. plexium.com [plexium.com]
An In-Depth Technical Guide to Monovalent Protein Degraders
This technical guide provides a comprehensive overview of monovalent protein degraders, a rapidly emerging therapeutic modality. Tailored for researchers, scientists, and drug development professionals, this document details their mechanisms of action, quantitative characteristics, and the experimental protocols required for their evaluation.
Introduction to Monovalent Protein Degraders
Targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, moving beyond simple occupancy-based inhibition to the complete removal of disease-causing proteins.[1] While much attention has been given to bivalent Proteolysis-Targeting Chimeras (PROTACs), monovalent protein degraders represent a distinct and highly promising class of therapeutics.
Monovalent degraders are small molecules that, unlike PROTACs, do not possess two distinct ligands for binding a target protein and an E3 ligase.[2][3] Instead, they induce protein degradation through a single molecular entity.[4] These compounds often possess more favorable physicochemical properties, such as lower molecular weight and improved cell permeability, making them more aligned with traditional "drug-like" characteristics.[5][6] Their ability to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), allows for the catalytic degradation of target proteins, offering sustained pharmacology even at low concentrations.[3][7]
There are two primary categories of monovalent protein degraders:
-
Molecular Glues: These compounds bind to an E3 ubiquitin ligase, altering its surface to recognize and bind a "neosubstrate" protein that it would not normally interact with, leading to the neosubstrate's degradation.[5][8]
-
Direct-Acting Degraders: These molecules bind directly to the target protein, inducing a conformational change or exposing a degron that leads to its recognition by the UPS and subsequent degradation.[1][9]
Mechanisms of Action
The mechanism by which a monovalent degrader works is fundamental to its discovery and development. The two main pathways are illustrated below.
Molecular Glues
Molecular glues are small molecules that induce proximity between an E3 ligase and a target protein, facilitating the target's ubiquitination and degradation.[10] The canonical examples are the immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide.[5][10] These drugs bind to the Cereblon (CRBN) E3 ligase, creating a new surface that recruits various neosubstrate proteins, such as IKZF1 and IKZF3, for degradation.[4] The discovery of molecular glues has often been serendipitous, arising from phenotypic screens or retrospective mechanistic studies of existing drugs.[9][11]
Direct-Acting Monovalent Degraders
This class of degraders binds directly to the protein of interest (POI) and induces its degradation.[1] The exact downstream mechanism can vary. Some, like Selective Estrogen Receptor Degraders (SERDs), are thought to induce conformational changes in the target protein that lead to its instability and recognition by the cellular quality control machinery.[9] Others may induce the formation of a ternary complex with an E3 ligase without having a high-affinity binding site for the ligase itself.[11] This strategy is amenable to rational design, where known protein binders can be modified to induce degradation.[11][12]
Quantitative Characterization of Monovalent Degraders
The efficacy of a protein degrader is quantified by several key metrics, including DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). Binding affinities (Kᴅ) to the target or E3 ligase are also critical parameters.
Table 1: Performance Metrics of Selected Molecular Glue Degraders
| Compound | Target(s) | E3 Ligase | Cell Line | DC₅₀ | Dₘₐₓ | Ref |
|---|---|---|---|---|---|---|
| Pomalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~20 nM (IKZF1) | >90% | [10] |
| CC-90009 | GSPT1 | CRBN | MOLM-13 | ~50 nM | >95% | [3] |
| Mezigdomide (CC-92480) | IKZF1, IKZF3 | CRBN | H929 | <1 nM (IKZF1) | >95% | [13] |
| CR8 | Cyclin K | DDB1-CUL4 | HCT116 | Not Reported | Not Reported |[5] |
Table 2: Performance Metrics of Selected Direct-Acting Monovalent Degraders
| Compound | Target | Mechanism | Cell Line | DC₅₀ | Dₘₐₓ | Ref |
|---|---|---|---|---|---|---|
| Fulvestrant | Estrogen Receptor | SERD | MCF-7 | ~1-10 nM | ~80-90% | [2] |
| AZD3514 | Androgen Receptor | SARD | LNCaP | ~100-500 nM | Not Reported | [1] |
| Inavolisib | PI3Kα (mutant) | Direct Degrader | T47D | ~1 nM | >90% | [13] |
| PLX-3618 | BRD4 | Recruits DCAF11 | MOLM-16 | 29 nM | >95% |[11] |
Experimental Protocols for Characterization
A robust and multi-faceted experimental cascade is essential for the discovery and validation of novel monovalent degraders.[14] Key assays are required to confirm target engagement, ubiquitination, degradation, and downstream cellular effects.[15]
Experimental Workflow Overview
The following diagram outlines a typical workflow for characterizing a candidate monovalent degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Monovalent protein-degraders - Insights and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. PROTACs, molecular glues and other degraders | Ligand families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glue - Wikipedia [en.wikipedia.org]
- 7. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Serendipity or design? Concepts and examples of monovalent degraders - American Chemical Society [acs.digitellinc.com]
- 10. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Towards the Rational Design of Monovalent Degraders: Lessons Learnt from Cyclin K Degraders | CHIMIA [chimia.ch]
- 13. drughunter.com [drughunter.com]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PLX-3618 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLX-3618 is a novel monovalent molecular glue that selectively induces the degradation of the bromodomain and extraterminal domain (BET) protein BRD4.[1][2][3] By recruiting the E3 ligase substrate receptor DCAF11, this compound facilitates the polyubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3][4] This targeted protein degradation leads to the downregulation of key oncogenes, such as MYC, resulting in potent anti-proliferative activity and the induction of apoptosis in various cancer cell lines, with particular sensitivity noted in acute myeloid leukemia (AML) and prostate cancer models.[4][5][6] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
The following table summarizes typical quantitative data obtained from in vitro cell-based assays with this compound.
| Assay Type | Cell Line | Parameter | Value | Treatment Duration |
| BRD4 Degradation | MV-4-11 | DC₅₀ | 12.2 nM | 24 hours |
| HEK-293T | DC₅₀ | ~10 nM | 6 hours | |
| Cell Proliferation | MV-4-11 | EC₅₀ | < 100 nM | 72 hours |
| Prostate Cancer Lines | EC₅₀ | Varies (e.g., 64.7 nM median) | 72 hours | |
| Apoptosis Induction | MV-4-11 | Caspase 3/7 Activity | Fold Increase over Control | 72 hours |
| Prostate Cancer Lines | Apoptosis Levels | Fold Increase over Control | 72 hours | |
| Target Engagement | HiBiT-BRD4-HEK-293 | IC₅₀ | < 50 nM | Not Applicable |
Signaling Pathway Diagram
This compound initiates the degradation of BRD4 through the ubiquitin-proteasome system. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound-induced BRD4 degradation.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11 for AML, LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4][5]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for the cell proliferation assay.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Proliferation Assay protocol, seeding cells and treating them with a range of this compound concentrations. A fixed, potent concentration (e.g., 1 µM) can also be used for endpoint analysis.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[4]
-
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence.
-
Data Analysis:
-
Subtract the background reading.
-
Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the average of the vehicle-treated controls.
Western Blot for BRD4 Degradation
This protocol is used to visualize and quantify the degradation of BRD4 protein following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MV-4-11, HEK-293T)
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, anti-MYC, and a loading control (e.g., anti-GAPDH or anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 2, 6, 12, 24 hours).[4]
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control.
-
Compare the normalized intensity of treated samples to the vehicle control to determine the percentage of protein degradation. Plot dose-response curves to calculate DC₅₀ values.
Caption: Workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 3. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plexium.com [plexium.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of PLX-3618-Mediated BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-3618 is a novel monovalent direct degrader of the bromodomain-containing protein 4 (BRD4).[1][2][3] It functions as a molecular glue, inducing proximity between BRD4 and the E3 ligase substrate receptor DCAF11.[1][4][5] This induced proximity results in the polyubiquitination and subsequent proteasomal degradation of BRD4.[4][6] The degradation of BRD4, a key regulator of oncogenes such as c-MYC, leads to potent anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[5][6][7]
Western blotting is a fundamental technique to quantify the efficacy of this compound by directly measuring the reduction in BRD4 protein levels. This document provides a detailed protocol for performing Western blot analysis to assess the dose-dependent effects of this compound treatment on BRD4 protein expression.
Signaling Pathway of this compound-Mediated BRD4 Degradation
This compound exerts its therapeutic effect by hijacking the ubiquitin-proteasome system (UPS). The small molecule binds to BRD4 and recruits the DCAF11 E3 ligase, leading to the formation of a ternary complex.[1][5] This complex facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.[1][6] The resulting decrease in BRD4 levels disrupts downstream oncogenic signaling pathways, notably the expression of c-MYC.[6][7]
Caption: this compound mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing this compound-induced BRD4 degradation using Western blot.
Caption: Experimental workflow for Western blot analysis of BRD4 degradation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of BRD4 in response to this compound treatment.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MV-4-11 for AML, LNCaP for prostate cancer).[7][8]
-
This compound: Prepare stock solutions in DMSO.[4]
-
Cell Culture Media and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine-Methanol buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Cell Culture and this compound Treatment
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
3. Sample Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold lysis buffer to each plate or well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant containing the protein extract to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10][13]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
5. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against BRD4, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., Vinculin or GAPDH) on the same membrane after stripping, or on a separate gel.[6][11]
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[12]
-
Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison of the effects of different this compound concentrations.
| This compound Concentration (nM) | BRD4 Protein Level (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.75 | 0.06 |
| 50 | 0.42 | 0.05 |
| 100 | 0.15 | 0.03 |
| 500 | 0.05 | 0.02 |
References
- 1. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 6. plexium.com [plexium.com]
- 7. researchgate.net [researchgate.net]
- 8. plexium.com [plexium.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. plexium.com [plexium.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunoprecipitation of BRD4 with a BET Inhibitor
Disclaimer: As of December 2025, there is no publicly available scientific literature or data specifically referencing a compound designated "PLX-3618." Therefore, this document provides a representative protocol and application notes for the immunoprecipitation of BRD4 using the well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1 , as a model compound. The principles, experimental workflows, and data presentation formats described herein are directly applicable to studying the interaction of novel small molecule inhibitors with BRD4.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in gene transcription. It belongs to the BET family of proteins, which are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers BRD4 to chromatin, where it recruits the transcriptional machinery to drive the expression of target genes, including many oncogenes like c-MYC.
Small molecule inhibitors targeting the bromodomains of BET proteins, such as JQ1, have emerged as promising therapeutic agents in various cancers and inflammatory diseases. These inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing BRD4 from chromatin and thereby downregulating the transcription of its target genes.
Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions and the effects of small molecule inhibitors on these interactions. This document provides a detailed protocol for the immunoprecipitation of BRD4 from cell lysates treated with a BET inhibitor, using JQ1 as an example. The subsequent analysis by mass spectrometry or Western blotting can reveal proteins that associate with BRD4 and how this association is modulated by the inhibitor.
Signaling Pathway of BRD4 Inhibition
BRD4 acts as a scaffold for the assembly of transcriptional complexes at super-enhancers and promoters. By binding to acetylated histones, it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. BET inhibitors like JQ1 disrupt this cascade by preventing BRD4 from binding to chromatin.
Caption: BRD4 signaling pathway and mechanism of BET inhibitor action.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a human cancer cell line known to be sensitive to BET inhibitors, such as the human midline carcinoma cell line, NUT-midline carcinoma (NMC), or the acute myeloid leukemia (AML) cell line, MOLM-13.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for MOLM-13) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment:
-
Plate cells to achieve approximately 70-80% confluency at the time of harvest.
-
Treat cells with the BET inhibitor (e.g., JQ1 at a final concentration of 500 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).
-
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Immunoprecipitation
Caption: General workflow for the immunoprecipitation of BRD4.
-
Pre-clearing: To reduce non-specific binding, pre-clear the cell lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Antibody Incubation:
-
Transfer the pre-cleared lysate to a fresh tube.
-
Add a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4). The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C on a rotator.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in a suitable elution buffer (e.g., 1X SDS-PAGE loading buffer for Western blot analysis, or a milder elution buffer like 0.1 M glycine pH 2.5 for mass spectrometry).
-
Boil the samples in SDS-PAGE loading buffer for 5-10 minutes at 95°C.
-
Downstream Analysis
-
Western Blotting: The eluted proteins can be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against BRD4 and its known interactors to validate the immunoprecipitation and assess changes in protein associations upon inhibitor treatment.
-
Mass Spectrometry: For a global analysis of the BRD4 interactome, the eluted proteins can be subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis. This can identify novel binding partners and quantify changes in the interactome in the presence of the inhibitor.
Representative Quantitative Data
The following tables represent hypothetical data from a mass spectrometry experiment comparing the BRD4 interactome in cells treated with a vehicle (DMSO) versus a BET inhibitor (e.g., JQ1). The data is presented as normalized spectral abundance factors (NSAF) or label-free quantification (LFQ) intensity.
Table 1: Proteins Displaced from BRD4 upon BET Inhibitor Treatment
| Protein | Function | NSAF (Vehicle) | NSAF (Inhibitor) | Fold Change (Inhibitor/Vehicle) |
| CDK9 | P-TEFb Subunit | 1.5e5 | 0.2e5 | 0.13 |
| CCNT1 | P-TEFb Subunit | 1.2e5 | 0.15e5 | 0.13 |
| MYC | Transcription Factor | 0.8e5 | 0.1e5 | 0.13 |
| BCL2 | Anti-apoptotic Protein | 0.5e5 | 0.05e5 | 0.10 |
Table 2: Proteins with Unchanged Association with BRD4
| Protein | Function | NSAF (Vehicle) | NSAF (Inhibitor) | Fold Change (Inhibitor/Vehicle) |
| BRD4 | Bait Protein | 5.0e6 | 4.9e6 | 0.98 |
| SMARCA4 | Chromatin Remodeler | 2.1e4 | 2.0e4 | 0.95 |
| TOP2A | Topoisomerase II Alpha | 1.8e4 | 1.7e4 | 0.94 |
Troubleshooting and Considerations
-
Antibody Selection: The specificity and affinity of the anti-BRD4 antibody are critical for a successful immunoprecipitation. It is essential to validate the antibody by Western blotting and, if possible, by using knockout/knockdown cell lines.
-
Lysis Buffer Composition: The stringency of the lysis and wash buffers (e.g., salt concentration and detergent type) should be optimized to maintain specific protein-protein interactions while minimizing non-specific binding.
-
Inhibitor Concentration and Treatment Time: The concentration of the BET inhibitor and the duration of treatment should be optimized to achieve maximal target engagement without causing significant cell death, which could affect the results.
-
Controls: Appropriate controls are crucial for data interpretation. These include an isotype-matched IgG control for the immunoprecipitation and a vehicle-treated control for the inhibitor experiment.
By following these detailed protocols and considering the key variables, researchers can effectively utilize immunoprecipitation to investigate the molecular mechanisms of BRD4 and the effects of novel BET inhibitors like this compound.
Application Notes and Protocols for Utilizing PLX-3618 in CRISPR Knockout Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-3618 is a novel, potent, and selective monovalent degrader of the bromodomain-containing protein 4 (BRD4).[1][2] Unlike traditional inhibitors that block the function of a target protein, this compound acts as a "molecular glue," inducing the proximity of BRD4 to the E3 ubiquitin ligase substrate receptor DCAF11.[2][3] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of BRD4.[3] The selective degradation of BRD4 has shown potent anti-proliferative activity in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[1][4]
CRISPR-Cas9 knockout screens are powerful tools in functional genomics for identifying genes that modulate cellular responses to therapeutic agents. The combination of CRISPR screens with a targeted protein degrader like this compound can be employed to uncover mechanisms of sensitivity and resistance, identify synergistic therapeutic targets, and further elucidate the biological functions of BRD4.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in CRISPR knockout screens.
Mechanism of Action of this compound
This compound induces the degradation of BRD4 through the ubiquitin-proteasome system (UPS).[2] The process is initiated by the formation of a ternary complex between BRD4, this compound, and the DCAF11 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[2] This proximity, facilitated by this compound, leads to the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. A ubiquitin-focused CRISPR screen was instrumental in identifying CUL4DCAF11 as the E3 complex responsible for the this compound-induced degradation of BRD4.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced BRD4 degradation.
Quantitative Data for this compound
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | 12.2 nM | Endogenously HiBiT-tagged BRD4 HEK-293T | DC50 is the concentration required to degrade 50% of the target protein. | [3][4] |
| Selectivity | Selectively degrades BRD4 | MV-4-11 | Does not deplete BRD2 and BRD3. | |
| Anti-proliferative Activity | High sensitivity observed in AML cell lines | Panel of tumor cell lines | Demonstrates potent anti-proliferative effects. | |
| In Vivo Efficacy | Complete tumor regression | MV-4-11 AML xenograft model | Superior efficacy compared to a pan-BET inhibitor. |
Experimental Protocols
Protocol 1: CRISPR Knockout Screen to Identify Genes Conferring Resistance to this compound
This protocol outlines a positive selection screen to identify genes whose knockout leads to resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., MV-4-11)
-
Pooled lentiviral sgRNA library (genome-wide or focused)
-
Lentivirus packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound (MedChemExpress)
-
DMSO (vehicle control)
-
Cell culture media and supplements
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the target cells with the sgRNA library at a low MOI (0.1-0.3) to ensure single sgRNA integration per cell.
-
Use polybrene to enhance transduction efficiency.
-
Maintain a sufficient number of cells to ensure adequate library representation.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Baseline Cell Population (T0) Collection:
-
After selection, harvest a representative population of cells for genomic DNA extraction. This serves as the T0 reference.
-
-
This compound Treatment:
-
Split the remaining cells into two groups: a vehicle control (DMSO) and a this compound treated group.
-
Treat the cells with a pre-determined concentration of this compound that results in significant growth inhibition (e.g., GI75-GI90).
-
Culture the cells for 14-21 days, passaging as necessary and maintaining drug selection.
-
-
Final Cell Population (Tx) Collection:
-
Harvest the final cell populations from both the vehicle and this compound treated groups.
-
-
Genomic DNA Extraction and Library Preparation:
-
Extract genomic DNA from the T0 and Tx cell pellets.
-
Amplify the sgRNA cassettes from the genomic DNA using PCR.
-
Prepare the libraries for NGS.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries.
-
Align the sequencing reads to the sgRNA library reference.
-
Calculate the fold-change in sgRNA representation in the this compound treated sample relative to the T0 and vehicle-treated samples.
-
Identify sgRNAs that are significantly enriched in the this compound treated population. These correspond to genes whose knockout confers resistance.
-
Experimental Workflow Diagram
Caption: Workflow for a this compound resistance CRISPR screen.
Conclusion
This compound represents a novel and specific tool for studying the biological roles of BRD4. Its use in conjunction with CRISPR knockout screens provides a powerful platform for identifying genetic determinants of sensitivity and resistance. The protocols and data presented here serve as a comprehensive resource for researchers aiming to leverage this innovative protein degrader in their functional genomics studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
PLX-3618: Application Notes for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of PLX-3618 for use in cell culture experiments. This compound is a potent and selective monovalent degrader of the bromodomain-containing protein 4 (BRD4), acting as a molecular glue to recruit the E3 ligase substrate receptor DCAF11, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3] This targeted protein degradation has shown potent anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[1][4][5][6]
Data Presentation
This compound Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the known solubility and recommended storage conditions.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (166.20 mM) | Ultrasonic treatment may be required to achieve full dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| In vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.16 mM) | A clear solution can be achieved with this formulation.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.16 mM) | This formulation also results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.16 mM) | Suitable for in vivo studies.[1] |
| 40% Captisol in ultrapure water | Not specified | Used for in vivo xenograft studies.[2] |
| Storage Conditions | ||
| Powder | 3 years at -20°C, 2 years at 4°C | Store in a cool, dry place.[1] |
| In Solvent (Stock Solution) | 6 months at -80°C, 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[1] |
This compound Activity in Cell-Based Assays
This compound has demonstrated potent activity across a range of cancer cell lines. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line(s) | Value | Experimental Conditions |
| BRD4 Degradation (DC₅₀) | HEK-293T | 12.2 nM | Endogenously HiBiT-tagged BRD4 cells.[1][6] |
| Anti-proliferative EC₅₀ Median | Cancer cell panel | 64.7 nM | 72-hour treatment, viability measured with CellTiter-Glo.[4][5] |
| Apoptosis Induction | Prostate cell lines | 1 µM | 72-hour exposure.[4][5] |
| BRD4 Degradation Rate | MV-4-11 | >50% loss sustained for >24h | 5 mg/kg intraperitoneal dose in a tumor model.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, add 1.662 mL of DMSO to 10 mg of this compound (MW: 601.68 g/mol ).[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the medium to minimize solvent toxicity (final DMSO concentration ≤ 0.1%).
-
Example Dilution Series:
-
To prepare a 1 µM working solution from a 10 mM stock, you can perform a two-step dilution:
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 98 µL of sterile cell culture medium to make a 200 µM solution.
-
Step 2 (Final Dilution): Add 5 µL of the 200 µM intermediate dilution to 995 µL of cell culture medium to achieve a final concentration of 1 µM.
-
-
-
Vortex the working solutions gently before adding them to your cell cultures.
-
Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control.
-
Add the prepared working solutions to your cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2][4]
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound induces selective degradation of BRD4.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plexium.com [plexium.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
Application Notes and Protocols for PLX-3618-Mediated BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PLX-3618, a potent and selective monovalent degrader of Bromodomain-containing protein 4 (BRD4). The information is intended for researchers in oncology, epigenetics, and drug discovery to investigate the therapeutic potential of targeted protein degradation.
Introduction
This compound is a novel small molecule that induces the degradation of BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers. Unlike traditional inhibitors, this compound acts as a "molecular glue," facilitating the interaction between BRD4 and the DCAF11 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[1][2][3][4] The selective degradation of BRD4 offers a promising therapeutic strategy for cancers dependent on BRD4-regulated gene transcription, such as those driven by the MYC oncogene.[5]
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various assays.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Cell Line/System | Value | Reference |
| DC50 (BRD4 Degradation) | HEK293T | 12.2 nM | [1][3] |
| IC50 (BRD4 BD1 Binding) | Biochemical Assay | 10 nM | |
| IC50 (BRD4 BD2 Binding) | Biochemical Assay | 30 nM |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | EC50 (72h treatment) | Reference |
| LNCaP | 34.7 nM | [6] |
| 22Rv1 | 13.7 nM | [6] |
| VCaP | 112.9 nM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, LNCaP, 22Rv1, VCaP)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BRD4, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with ECL substrate and visualize using a chemiluminescence imager.
-
Strip the membrane and re-probe with a loading control antibody.
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in opaque-walled plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control and wells with medium only for background measurement.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Protocol 3: Immunoprecipitation (IP) for BRD4 Ubiquitination
This protocol is to confirm that this compound induces the ubiquitination of BRD4.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (RIPA buffer with 1% SDS)
-
IP dilution buffer (RIPA buffer without SDS)
-
Primary antibody for IP (anti-BRD4)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies for Western Blot (anti-Ubiquitin and anti-BRD4)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 100 nM) and a DMSO control for a short duration (e.g., 1-4 hours).
-
Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 2-4 hours of treatment to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis under Denaturing Conditions:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in denaturing lysis buffer (1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.
-
Dilute the lysate 10-fold with IP dilution buffer (to a final SDS concentration of 0.1%).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads for 1-2 hours at 4°C.
-
Incubate the pre-cleared lysate with the anti-BRD4 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with IP wash buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blot analysis on the eluates as described in Protocol 1.
-
Probe the membrane with an anti-Ubiquitin antibody to detect polyubiquitinated BRD4. The membrane can also be probed with an anti-BRD4 antibody to confirm the immunoprecipitation of BRD4.
-
Conclusion
This compound is a valuable tool for studying the biological consequences of BRD4 degradation. The protocols provided herein offer a framework for characterizing its activity in various cellular contexts. The optimal concentration and treatment time for this compound will depend on the specific cell line and experimental goals and should be determined empirically.
References
Application Notes and Protocols for Assessing PLX-3618 Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-3618 is a novel monovalent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2] It induces selective degradation of BRD4 through the recruitment of the DCAF11 E3 ligase, leading to subsequent ubiquitination and proteasomal degradation.[3][4] This targeted degradation of BRD4 has been shown to suppress the transcription of key oncogenes, such as MYC, and induce apoptosis in various cancer cell lines, including those from prostate cancer and acute myeloid leukemia (AML).[3][4][5] The induction of apoptosis by this compound is a critical mechanism of its anti-tumor activity and can be quantitatively assessed using various established cellular assays.[3][6]
These application notes provide detailed protocols for three common and robust methods to measure apoptosis in cancer cells treated with this compound: Annexin V/PI Staining, Caspase-Glo® 3/7 Assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay.
Data Presentation
The following table summarizes representative data on the induction of apoptosis in various cancer cell lines after treatment with this compound for 72 hours. The data is presented as a fold increase in apoptosis compared to a vehicle-treated control.
| Cell Line | Cancer Type | This compound Concentration | Fold Increase in Apoptosis (vs. Vehicle) |
| VCaP | Prostate Cancer | 1 µM | ~18 |
| 22Rv1 | Prostate Cancer | 1 µM | ~12 |
| LNCaP | Prostate Cancer | 1 µM | ~8 |
| MV-4-11 | Acute Myeloid Leukemia | 100 nM | ~15 |
Note: The data presented are representative values derived from graphical representations in published studies and are intended for illustrative purposes.[3][5]
Signaling Pathway
The degradation of BRD4 by this compound initiates a cascade of events culminating in apoptosis. A simplified diagram of this signaling pathway is presented below.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key apoptosis assays are provided below.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).
-
-
Cell Harvesting and Staining:
-
Carefully collect the cell culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the distribution of cells:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Workflow:
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a white-walled 96-well plate suitable for luminescence measurements at a predetermined optimal density.
-
Include wells for no-cell controls (medium only) to determine background luminescence.
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired time.
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[7]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to stabilize.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Express the results as Relative Luminescence Units (RLU) or as a fold change over the vehicle-treated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow:
Caption: Experimental workflow for the TUNEL assay.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound as described for the other assays. Cells can be grown on glass coverslips for microscopy or in plates for flow cytometry.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
Wash the cells thoroughly with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Include a negative control (no TdT enzyme) and a positive control (pre-treatment with DNase I to induce DNA breaks).
-
-
Detection and Analysis:
-
Stop the reaction and wash the cells.
-
If using indirect detection (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Analyze the samples by fluorescence microscopy or flow cytometry to detect and quantify the number of TUNEL-positive (apoptotic) cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. plexium.com [plexium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. plexium.com [plexium.com]
- 5. plexium.com [plexium.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for CellTiter-Glo® Cell Viability Assay with PLX-3618
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Promega CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic and anti-proliferative effects of PLX-3618, a novel monovalent direct degrader of the bromodomain-containing protein 4 (BRD4).
Introduction
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying the number of viable cells in culture.[1] The assay quantifies ATP, an indicator of metabolically active cells, making it an ideal tool for high-throughput screening (HTS), cell proliferation, and cytotoxicity studies.[1][2] The simple "add-mix-measure" format involves adding a single reagent directly to cultured cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[2][3]
This compound is a small molecule that acts as a "molecular glue" to induce the degradation of BRD4.[4] It facilitates the recruitment of the DCAF11 E3 ligase substrate receptor to BRD4, leading to its polyubiquitination and subsequent degradation by the proteasome.[4][5][6] This targeted degradation of BRD4 has been shown to inhibit the proliferation of various cancer cells and induce apoptosis, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[4][5] The CellTiter-Glo® assay has been successfully employed to measure the anti-proliferative effects of this compound on cancer cell lines.[7][8]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of BRD4.
Caption: Mechanism of this compound-induced BRD4 degradation.
Experimental Protocols
Materials
-
This compound (stored at -20°C or -80°C as a stock solution)[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell lines of interest (e.g., MV-4-11 for AML)
-
Appropriate cell culture medium and serum
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette or automated liquid handler
-
Orbital shaker
-
Luminometer
Protocol for Assessing Cell Viability
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
1. Cell Seeding: a. Culture cells to a sufficient number for the experiment. b. Trypsinize and count the cells. c. Dilute the cell suspension to the desired seeding density in the appropriate culture medium. A cell titration experiment is recommended to determine the optimal cell number per well.[9] d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. e. Include control wells containing medium without cells for background luminescence measurement.[10] f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the desired concentrations of this compound to the experimental wells. A vehicle control (e.g., DMSO) should be included. c. Incubate the plate for the desired treatment period (e.g., 72 hours).[7][8]
3. CellTiter-Glo® Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11][12] b. Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent.[12] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[10] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]
4. Data Acquisition: a. Record the luminescence of each well using a luminometer.[11]
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the CellTiter-Glo® assay with this compound treatment.
Caption: Step-by-step experimental workflow.
Data Presentation
The quantitative data from the CellTiter-Glo® assay can be summarized in the following tables for clear comparison.
Table 1: Raw Luminescence Data
| This compound Conc. (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | Std. Dev. |
| 0 (Vehicle) | 1,250,000 | 1,265,000 | 1,240,000 | 1,251,667 | 12,583 |
| 1 | 1,100,000 | 1,125,000 | 1,090,000 | 1,105,000 | 17,728 |
| 10 | 850,000 | 875,000 | 860,000 | 861,667 | 12,583 |
| 100 | 450,000 | 465,000 | 440,000 | 451,667 | 12,583 |
| 1000 | 150,000 | 155,000 | 148,000 | 151,000 | 3,606 |
| Background | 500 | 550 | 520 | 523 | 25 |
RLU: Relative Luminescence Units
Table 2: Calculated Cell Viability and IC₅₀
| This compound Conc. (nM) | Mean RLU (Corrected) | % Viability vs. Vehicle |
| 0 (Vehicle) | 1,251,144 | 100.0% |
| 1 | 1,104,477 | 88.3% |
| 10 | 861,144 | 68.8% |
| 100 | 451,144 | 36.1% |
| 1000 | 150,477 | 12.0% |
| IC₅₀ (nM) | ~75 nM |
Corrected Mean RLU = Mean RLU - Mean Background RLU % Viability = (Corrected Mean RLU of Sample / Corrected Mean RLU of Vehicle) x 100
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly suitable method for evaluating the anti-proliferative activity of this compound. Its sensitivity, reproducibility, and simple workflow make it an excellent choice for determining dose-response curves and IC₅₀ values in various cancer cell lines. This protocol provides a comprehensive guide for researchers to effectively utilize this assay in the study of BRD4 degraders and other potential therapeutic compounds.
References
- 1. news-medical.net [news-medical.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 6. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plexium.com [plexium.com]
- 9. ch.promega.com [ch.promega.com]
- 10. scribd.com [scribd.com]
- 11. insights.opentrons.com [insights.opentrons.com]
- 12. OUH - Protocols [ous-research.no]
Application Notes and Protocols for In Vivo Dosing of PLX-3618 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of PLX-3618, a potent and selective monovalent degrader of the bromodomain-containing protein 4 (BRD4). This compound induces the degradation of BRD4 through the recruitment of the DCAF11 E3 ligase, leading to the downregulation of key oncogenic drivers such as c-MYC.[1][2][3][4][5] This document outlines detailed protocols for the use of this compound in preclinical mouse models of prostate cancer and acute myeloid leukemia (AML), summarizing key dosing, efficacy, and pharmacokinetic data. The provided methodologies and data will aid researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound functions as a "molecular glue," inducing proximity between BRD4 and the DCAF11 E3 ubiquitin ligase substrate receptor.[2][5] This induced proximity results in the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][3] The degradation of BRD4, a key epigenetic reader, leads to the transcriptional downregulation of target genes, including the potent oncogene c-MYC.[3]
Caption: Mechanism of action of this compound.
Data Summary
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Model | Cell Line | Dose (mg/kg) | Route | Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Prostate Cancer | LNCaP | 10 | i.p. | Daily | 14 days | Significant | Potent tumor growth inhibition. | |
| Prostate Cancer | LNCaP | 30 | i.p. | Daily | 14 days | Significant | Well-tolerated with no significant body weight changes. | |
| Acute Myeloid Leukemia (AML) | MV-4-11 | 5 | i.p. | Daily | 14 days | 114% | Complete tumor regression. | [6] |
| Acute Myeloid Leukemia (AML) | MV-4-11 | 10 | i.p. | Daily | 14 days | 119% | Complete tumor regression. | [6] |
Pharmacokinetics of this compound in Mice
| Parameter | Value | Route | Reference |
| Clearance (Cl) | 39 mL/min/kg | i.v. | [1][2] |
| Oral Bioavailability | <5% | p.o. | [1][2] |
| BRD4 Degradation | >50% sustained for >24h after a single 5 mg/kg i.p. dose | i.p. | [1] |
Experimental Protocols
Acute Myeloid Leukemia (AML) Xenograft Model
This protocol details the in vivo evaluation of this compound in a subcutaneous MV-4-11 AML xenograft mouse model.
1. Materials
-
This compound
-
Vehicle: 40% Captisol in ultrapure water[7]
-
MV-4-11 human AML cell line
-
Serum-free media
-
Matrigel (optional, for cell suspension)
-
Calipers
-
Sterile syringes and needles
2. Cell Preparation and Implantation
-
Culture MV-4-11 cells according to standard protocols.
-
Harvest cells and resuspend in serum-free media at a concentration of 1 x 10⁸ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[2]
3. Dosing and Monitoring
-
Allow tumors to reach a mean size of approximately 200 mm³.[2]
-
Randomize mice into treatment and control groups.
-
Prepare fresh dosing solutions of this compound in the vehicle daily.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 days.[6]
-
Measure tumor volume twice a week using calipers (Volume = Length x Width² / 2).[7]
-
Monitor animal body weight and general health twice a week.[7]
4. Endpoint and Analysis
-
At the end of the treatment period, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for the AML xenograft study.
Prostate Cancer Xenograft Model
This protocol provides a general framework for evaluating this compound in a subcutaneous LNCaP prostate cancer xenograft model. Specific details may need to be optimized based on laboratory standards.
1. Materials
-
This compound
-
Vehicle (e.g., 40% Captisol in ultrapure water)
-
LNCaP human prostate cancer cell line
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude, male, 4-6 weeks old)
-
Serum-free media
-
Matrigel
-
Calipers
-
Sterile syringes and needles
2. Cell Preparation and Implantation
-
Culture LNCaP cells according to standard protocols.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at an appropriate concentration (e.g., 1-5 x 10⁷ cells/mL).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Dosing and Monitoring
-
Allow tumors to establish and reach a predetermined mean size (e.g., 150-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare fresh dosing solutions of this compound in the vehicle daily.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 consecutive days.
-
Measure tumor volume at least twice a week using calipers.
-
Monitor animal body weight and general health regularly.
4. Endpoint and Analysis
-
Determine the tumor growth inhibition for each treatment group relative to the vehicle control.
Conclusion
This compound is a novel BRD4 degrader with significant anti-tumor activity in preclinical models of prostate cancer and AML. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the in vivo efficacy and mechanism of action of this compound. The provided information supports the continued investigation of this compound as a potential therapeutic agent for cancers driven by BRD4-dependent gene transcription.
References
- 1. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 2. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plexium.com [plexium.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plexium.com [plexium.com]
Application Notes and Protocols for Intraperitoneal Administration of PLX-3618
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLX-3618 is a novel, potent, and selective monovalent direct degrader of the bromodomain-containing protein 4 (BRD4).[1][2] As a molecular glue, this compound facilitates the interaction between BRD4 and the E3 ligase substrate receptor DCAF11, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3] This targeted protein degradation has shown significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and prostate cancer.[3][4][5][6] Due to its low oral bioavailability, intraperitoneal (IP) administration is the preferred route for in vivo studies in rodent models.[2][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its intraperitoneal administration in mice and rats.
Mechanism of Action
This compound functions as a "molecular glue" to induce the degradation of BRD4.[3] The process involves the formation of a ternary complex between BRD4, this compound, and the DDB1- and CUL4-associated factor 11 (DCAF11), which is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][7] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][2][3] The degradation of BRD4, a key regulator of oncogenes such as c-MYC, leads to the suppression of tumorigenesis.[5][7]
Caption: Signaling pathway of this compound mediated BRD4 degradation.
In Vivo Efficacy and Dosing
Intraperitoneal administration of this compound has demonstrated robust anti-tumor activity in various xenograft models. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of Intraperitoneal this compound in an AML Xenograft Model (MV-4-11)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Number of Tumor-Free Animals | Body Weight Change |
| Vehicle | - | QD | - | Not Reported | No significant change |
| This compound | 5 | QD | Not Reported (Complete Regression) | Not Reported | Well-tolerated |
| This compound | 10 | QD | Not Reported (Complete Regression) | Not Reported | Well-tolerated |
Data from a study in NOD/SCID mice with subcutaneous MV-4-11 AML xenografts.[7]
Table 2: In Vivo Efficacy of Intraperitoneal this compound in a Prostate Cancer Xenograft Model (LNCaP)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Body Weight Change |
| Vehicle | - | QD for 14 days | - | No significant change |
| This compound | 10 | QD for 14 days | Potent tumor growth inhibition | Well-tolerated |
| This compound | 30 | QD for 14 days | Potent tumor growth inhibition | Well-tolerated |
Data from a study in tumor-bearing mice with LNCaP prostate cancer xenografts.[5]
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for in vivo studies.
Materials:
-
This compound powder
-
Captisol®, 40% (w/v) in ultrapure water
-
Sterile, ultrapure water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube or vial.
-
Add the appropriate volume of 40% Captisol® in ultrapure water to the this compound powder.
-
Vortex the mixture vigorously until the this compound is completely dissolved and the solution is clear.[8][9]
-
If necessary, sterile filter the final solution using a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution as recommended (short-term storage at 2-8°C is generally advisable, but stability studies should be performed for long-term storage). For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[3]
General Protocol for Intraperitoneal Injection in Mice
This protocol provides a standardized method for the IP administration of substances to mice.
Caption: Workflow for intraperitoneal injection in a mouse model.
Materials:
-
Prepared this compound solution
-
Mouse restrainer (optional)
-
Sterile syringes (1 mL or smaller)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze pads
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
-
Locating the Injection Site:
-
The recommended injection site is the lower right quadrant of the abdomen. This avoids the cecum, which is typically located on the left side, and the urinary bladder.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol on a sterile gauze pad.
-
Using your dominant hand, insert the sterile needle, bevel up, at a 30-45 degree angle to the abdominal wall.[9]
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and start over with a fresh one.
-
If there is no aspirate, slowly and steadily inject the this compound solution. The maximum recommended injection volume is 10 mL/kg.[8][9]
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as bleeding, abdominal swelling, or changes in behavior.
-
General Protocol for Intraperitoneal Injection in Rats
This protocol provides a standardized method for the IP administration of substances to rats.
Materials:
-
Prepared this compound solution
-
Rat restrainer (optional) or a small towel
-
Sterile syringes (appropriate for the injection volume)
-
Sterile needles (23-25 gauge)[8]
-
70% ethanol or other suitable disinfectant
-
Sterile gauze pads
Procedure:
-
Animal Restraint:
-
Two-person technique (recommended): One person restrains the rat by holding its head and upper body, while the other performs the injection.[8]
-
One-person technique: The rat can be wrapped in a towel to control its movement, or securely held against the handler's body.[8]
-
Position the rat on its back with its head tilted slightly downwards.[8]
-
-
Locating the Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the sterile needle, bevel up, at a 30-40 degree angle to the abdominal wall.[8]
-
Aspirate to ensure correct needle placement. If no fluid is drawn back, proceed with the injection.
-
The maximum recommended injection volume is 10 mL/kg.[8]
-
Inject the solution at a steady pace.
-
Withdraw the needle carefully.
-
-
Post-Injection Monitoring:
-
Place the rat back in its cage and observe for any adverse reactions.
-
Safety Precautions
-
Always use sterile techniques to prevent infection.[8]
-
Use a new sterile needle and syringe for each animal.
-
Be cautious to avoid injecting into the gastrointestinal tract or urinary bladder.
-
Monitor animals closely after injection for any signs of pain, distress, or complications.[9]
-
Follow all institutional and national guidelines for animal care and use.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always adhere to their institution's approved animal care and use protocols and consult relevant literature for the most up-to-date information.
References
- 1. plexium.com [plexium.com]
- 2. plexium.com [plexium.com]
- 3. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plexium.com [plexium.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. plexium.com [plexium.com]
- 8. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
Troubleshooting & Optimization
PLX-3618 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments involving PLX-3618.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a monovalent molecular glue that induces the degradation of Bromodomain-containing protein 4 (BRD4).[1][2] It functions by promoting the interaction between BRD4 and the DDB1 and CUL4 associated factor 11 (DCAF11), which is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome.[5][6]
Q2: What is the expected outcome of successful this compound treatment in a Western blot?
A2: Successful treatment with this compound should result in a significant reduction or complete disappearance of the band corresponding to BRD4 protein. As c-Myc is a well-known downstream target of BRD4, a decrease in c-Myc protein levels is also expected. Loading controls, such as Vinculin or GAPDH, should remain unchanged across all lanes.
Q3: How quickly can I expect to see BRD4 degradation after this compound treatment?
A3: The degradation of BRD4 is a rapid process. While the optimal time course should be determined empirically for your specific cell line and experimental conditions, significant degradation can often be observed within a few hours of treatment. A time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to identify the optimal treatment duration.
Troubleshooting Guide
Issue 1: No or Weak BRD4 Degradation Signal
Question: I have treated my cells with this compound, but I am not observing a decrease in the BRD4 band on my Western blot. What could be the issue?
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Compound | Ensure that this compound has been stored correctly and is within its expiration date. Prepare fresh dilutions for each experiment. |
| Suboptimal Treatment Conditions | Perform a dose-response (e.g., 10 nM to 1 µM) and time-course (e.g., 2-24 hours) experiment to determine the optimal concentration and duration for your cell line.[7] |
| Inefficient Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[8] Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication or syringe shearing). |
| Low Protein Expression | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg per lane) to detect BRD4.[8] If BRD4 expression is low in your cell type, consider using a positive control cell line known to express BRD4. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by Ponceau S staining. Optimize transfer conditions (time, voltage) for a large protein like BRD4 (approx. 152 kDa).[9] |
| Primary Antibody Issues | Use a validated antibody specific for BRD4. Titrate the primary antibody to find the optimal concentration.[10] Increase the incubation time (e.g., overnight at 4°C) to enhance signal.[10] |
| Secondary Antibody/Detection Issues | Ensure the secondary antibody is appropriate for the primary antibody and is not expired. Use a fresh, high-sensitivity ECL substrate and optimize exposure time.[10] |
Issue 2: High Background on the Western Blot
Question: My Western blot shows a high background, making it difficult to interpret the results for BRD4. How can I reduce the background?
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[10] Consider switching your blocking agent (e.g., from non-fat milk to BSA, or vice-versa). For phospho-proteins, BSA is generally preferred. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the lowest concentration that provides a specific signal with low background. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST or PBST).[10] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers, for each experiment. |
Issue 3: Non-Specific Bands are Observed
Question: I am seeing multiple bands in addition to the expected BRD4 band. What could be the reason?
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Primary Antibody Cross-Reactivity | Use a highly specific monoclonal antibody that has been validated for Western blotting. Check the antibody datasheet for information on known cross-reactivities. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to minimize degradation, which can lead to smaller, non-specific bands.[8] |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. High protein concentrations can lead to aggregation and non-specific antibody binding.[8] |
| High Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody. |
| Post-Translational Modifications | BRD4 is a phosphoprotein, and different phosphorylation states may result in the appearance of multiple bands. Consult the literature for information on BRD4 post-translational modifications. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting for BRD4 Degradation
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is suitable for resolving high molecular weight proteins like BRD4).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (and c-Myc, if desired) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody, such as Vinculin or GAPDH, to confirm equal protein loading.
Recommended Antibody Dilutions and Protein Loading
| Parameter | Recommendation |
| Total Protein per Lane | 20 - 30 µg |
| Primary Antibody: BRD4 | Refer to manufacturer's datasheet (typically 1:1000) |
| Primary Antibody: c-Myc | Refer to manufacturer's datasheet (typically 1:1000) |
| Primary Antibody: Vinculin | Refer to manufacturer's datasheet (typically 1:10,000) |
| Primary Antibody: GAPDH | Refer to manufacturer's datasheet (typically 1:10,000) |
| Secondary Antibody | Refer to manufacturer's datasheet (typically 1:2000 - 1:10,000) |
Visualizations
Caption: Mechanism of this compound-induced BRD4 degradation.
Caption: General workflow for a Western blot experiment.
Caption: Troubleshooting workflow for no/weak BRD4 degradation.
References
- 1. BRD4 Antibodies | Antibodies.com [antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. plexium.com [plexium.com]
- 4. DDB1 and CUL4 associated factor 11 (DCAF11) mediates degradation of Stem-loop binding protein at the end of S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
avoiding the hook effect with PLX-3618
Welcome to the technical support center for PLX-3618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a monovalent direct molecular glue degrader that selectively targets the bromodomain-containing protein 4 (BRD4) for degradation.[1][2][3] It functions by inducing proximity between BRD4 and the DDB1-CUL4A-RBX1 (CRL4) E3 ubiquitin ligase complex, specifically by recruiting the DCAF11 substrate receptor.[4][5][6] This induced proximity leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.[3] This targeted degradation of BRD4 has shown potent anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[1][2][4]
Q2: What is the "hook effect" and how can it relate to experiments with this compound?
The hook effect, also known as the prozone phenomenon, is a type of interference that can occur in immunoassays and other ligand-binding assays, leading to falsely low results at very high analyte concentrations.[7][8][9] In the context of this compound and other degraders, a similar phenomenon can be observed in ternary complex formation assays (e.g., NanoBRET), where excessively high concentrations of the degrader can disrupt the formation of the stable BRD4:this compound:DCAF11 ternary complex, leading to a decrease in the measured signal. This is because at very high concentrations, this compound can independently saturate both BRD4 and DCAF11, preventing the formation of the productive "bridged" ternary complex required for a signal in these assays.
Q3: In which assays is a hook-like effect most likely to be observed with this compound?
A hook-like effect is most relevant in assays that measure the formation of the ternary complex (BRD4:this compound:DCAF11). This is particularly well-documented for proximity-based assays such as:
-
NanoBRET/HiBiT Ternary Complex Assays: These assays measure the energy transfer between a donor (e.g., NanoLuc-BRD4) and an acceptor (e.g., HaloTag-DCAF11) when brought into proximity by this compound. At optimal concentrations, a strong signal is generated. However, at very high concentrations of this compound, the signal can decrease, creating a "hook."
-
TR-FRET Ternary Complex Assays: Similar to NanoBRET, TR-FRET assays rely on fluorescence resonance energy transfer between a donor and acceptor pair on BRD4 and DCAF11. A hook effect can manifest in the same way as in NanoBRET assays.
While not a classic "hook effect," you might observe non-ideal dose-response curves in cellular degradation assays at very high concentrations due to off-target effects or cellular toxicity, which can confound the interpretation of BRD4 degradation.
Troubleshooting Guides
Issue 1: Observing a "Hook Effect" in Ternary Complex Formation Assays (e.g., NanoBRET)
Symptoms: The signal (e.g., NanoBRET ratio) increases with the concentration of this compound up to a certain point, and then decreases at higher concentrations, creating a bell-shaped curve.
Possible Causes:
-
High this compound Concentration: At excessive concentrations, this compound can lead to the formation of binary complexes (this compound:BRD4 and this compound:DCAF11) that do not result in a proximity-based signal, outcompeting the formation of the productive ternary complex.
Solutions:
-
Perform a Wide Titration of this compound: It is crucial to test a broad range of this compound concentrations to identify the optimal range for ternary complex formation and to fully characterize the dose-response, including the hook effect region.
-
Focus on the Ascending Part of the Curve: For determining the potency of ternary complex formation (e.g., EC50), use the data from the ascending portion of the dose-response curve.
-
Confirm with a Different Assay: If possible, validate your findings with an alternative assay that is less susceptible to the hook effect, such as a co-immunoprecipitation experiment followed by Western blotting.
Issue 2: Inconsistent or No BRD4 Degradation in Cellular Assays
Symptoms:
-
No significant decrease in BRD4 levels as measured by Western blot or other protein quantification methods.
-
High variability between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation in your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration of this compound treatment for maximal BRD4 degradation. |
| Low DCAF11 Expression | Ensure that the cell line used expresses sufficient levels of DCAF11, as it is the E3 ligase substrate receptor required for this compound-mediated degradation.[4][5][6] |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inhibiting the proteasome. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib); this should rescue BRD4 from degradation.[7] |
| Issues with Western Blotting Technique | Please refer to the detailed Western Blotting troubleshooting guide below. |
Issue 3: Western Blotting Problems for BRD4 Detection
Symptoms:
-
Weak or no BRD4 signal.
-
High background.
-
Non-specific bands.
Possible Causes & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Weak/No Signal | Insufficient protein loading. | Load at least 20-40 µg of total protein per lane. |
| Poor antibody performance. | Use a validated anti-BRD4 antibody at the recommended dilution. Incubate overnight at 4°C. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Block for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | Wash the membrane at least three times for 5-10 minutes each with TBST after antibody incubations. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific, validated monoclonal antibody for BRD4. |
| Protein degradation during sample prep. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Cellular BRD4 Degradation Assay using Western Blot
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a wide dose-response (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treat cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Normalize BRD4 band intensity to a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Protocol 2: Avoiding the Hook Effect in a NanoBRET Ternary Complex Assay
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing NanoLuc-BRD4 and HaloTag-DCAF11.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound Preparation and Treatment:
-
Prepare a wide serial dilution of this compound, for example, from 1 pM to 30 µM.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
-
Assay Measurement:
-
Add the HaloTag NanoBRET 618 ligand to the appropriate wells.
-
Add the NanoBRET Nano-Glo substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET ratio.
-
Plot the NanoBRET ratio against the log of the this compound concentration.
-
If a hook effect is observed, fit the dose-response curve to a bell-shaped model to determine the optimal concentration for ternary complex formation. For potency calculations (EC50), use only the data points on the ascending part of the curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. plexium.com [plexium.com]
- 2. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. plexium.com [plexium.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. Hook effect - Wikipedia [en.wikipedia.org]
- 9. myadlm.org [myadlm.org]
PLX-3618 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for PLX-3618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its selectivity?
A1: this compound is a monovalent molecular glue degrader that selectively targets the bromodomain-containing protein 4 (BRD4) for degradation.[1][2] It functions by promoting the formation of a ternary complex between BRD4 and the DCAF11 E3 ubiquitin ligase substrate receptor.[1][3][4] This leads to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][3] This targeted degradation mechanism is a key determinant of its selectivity.
Q2: What is known about the selectivity of this compound within the BET (bromodomain and extra-terminal domain) family of proteins?
A2: this compound demonstrates high selectivity for BRD4 over other BET family members, namely BRD2 and BRD3.[3][5] While pan-BET degraders like dBET1 deplete BRD2, BRD3, and BRD4, this compound specifically leads to the degradation of BRD4.[3][6] This selectivity has been confirmed by proteomic analysis in various cell lines, including MV-4-11 and LNCaP cells.[3][7]
Q3: Has there been any broad screening for off-target binding of this compound?
A3: Yes, a BROMOscan binding assay was performed with 1µM this compound. The results of this screen indicated that the binding of this compound is selective to BET-family proteins.[6]
Q4: Are there any known off-target proteins that are degraded by this compound?
A4: Based on current data from proteomic studies, there is no evidence of significant degradation of off-target proteins. Global proteome analysis in LNCaP cells following treatment with this compound showed selective degradation of BRD4.[6][7]
Q5: What are the downstream consequences of BRD4 degradation by this compound that could be mistaken for off-target effects?
A5: The on-target degradation of BRD4 by this compound can lead to a variety of significant downstream cellular effects. These include the downregulation of the MYC oncogene, inhibition of the androgen receptor (AR) pathway, and induction of apoptosis.[3][5] In some prostate cancer cell lines, treatment with this compound has been shown to increase the levels of the tumor suppressors p53 and p21 and to cause an aberrant DNA damage response.[5] These are considered on-target pathway effects resulting from BRD4 degradation.
Troubleshooting Guide
Issue 1: Observing unexpected cellular phenotypes.
If you observe a cellular phenotype that is not consistent with the known functions of BRD4, consider the following troubleshooting steps:
-
Perform a dose-response experiment: Use a range of this compound concentrations to determine if the unexpected phenotype is dose-dependent.
-
Conduct a washout experiment: To confirm that the observed phenotype is due to the presence of the compound, remove this compound from the cell culture and monitor for the reversal of the phenotype and the recovery of BRD4 protein levels.
-
Use a negative control: A structurally similar but inactive analog of this compound, if available, can help to distinguish between on-target and off-target effects.
-
Rescue experiment: If possible, transfect cells with a degradation-resistant mutant of BRD4 to see if this rescues the phenotype.
Issue 2: Suspected degradation of a non-target protein.
If you suspect that this compound is causing the degradation of a protein other than BRD4 in your experimental system, you can investigate this using the following approaches:
-
Western Blotting: Directly assess the protein levels of your suspected off-target protein in the presence and absence of this compound. Include a positive control for BRD4 degradation.
-
Proteomics: For a broader view, perform quantitative mass spectrometry-based proteomic analysis to compare the proteome of vehicle-treated versus this compound-treated cells. This can identify any proteins that are significantly downregulated.
-
Mechanism of Action Confirmation: To determine if the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., bortezomib) or a neddylation inhibitor (e.g., MLN4924) before adding this compound.[3][7] If the degradation of the suspected off-target is blocked, it suggests a similar mechanism to BRD4 degradation.
Data Summary
Table 1: Selectivity of this compound in Cellular Degradation
| Protein | Cell Line | Observation | Reference |
| BRD4 | MV-4-11, LNCaP | Selective and potent degradation | [3][7] |
| BRD2 | MV-4-11, LNCaP | Not degraded | [3][7] |
| BRD3 | MV-4-11, LNCaP | Not degraded | [3][7] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | HEK-293T | 12.2 nM | [1][2][4] |
| Anti-proliferative (EC50) | Panel of cancer cell lines | Median of 64.7 nM | [5][7] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to selective BRD4 degradation.
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a dilution series of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control such as GAPDH or Vinculin.[3][7]
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative abundance of BRD4 normalized to the loading control.
Protocol 2: Proteasome Inhibition Assay
-
Cell Culture and Pre-treatment: Plate cells and allow them to adhere. Pre-treat the cells with a proteasome inhibitor (e.g., 100 nM bortezomib) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 2 hours.[3][7]
-
This compound Treatment: Add this compound (at a concentration known to cause degradation, e.g., 100 nM) to the pre-treated cells and incubate for an additional period (e.g., 6 hours).[3][7]
-
Analysis: Harvest the cells and perform a Western blot for BRD4 as described in Protocol 1. A rescue of BRD4 degradation in the inhibitor-treated cells compared to cells treated with this compound alone indicates that the degradation is mediated by the ubiquitin-proteasome system.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 3. plexium.com [plexium.com]
- 4. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. plexium.com [plexium.com]
Technical Support Center: Optimizing PLX-3618 Treatment Time Course
Welcome to the technical support center for PLX-3618, a potent and selective monovalent degrader of the BRD4 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "molecular glue" that selectively induces the degradation of the Bromodomain-containing protein 4 (BRD4).[1] It functions by forming a ternary complex with BRD4 and the DDB1- and CUL4-associated factor 11 (DCAF11), which is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[2][3][4][5] This recruitment leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[1][6] This targeted degradation of BRD4 leads to the downregulation of key oncogenes, such as MYC, and exhibits potent anti-proliferative activity in various cancer models.[3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve around the known DC50 value, which is the concentration required to degrade 50% of the target protein. For this compound, the reported DC50 for BRD4 degradation is 12.2 nM in HEK-293T cells.[1][2] We recommend testing a range of concentrations both above and below this value (e.g., 1 nM to 1000 nM) to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time depends on the experimental endpoint. For protein degradation, significant BRD4 degradation can be observed in as little as a few hours. A time-course experiment is recommended to determine the optimal duration. For downstream effects, such as changes in gene expression or cell viability, longer incubation times (e.g., 24 to 72 hours) are typically required.[7]
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid powder at -20°C for up to 6 months or -80°C for up to 6 months.[1] Stock solutions are typically prepared in DMSO. Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low BRD4 degradation observed | Suboptimal concentration of this compound: The concentration may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). |
| Insufficient treatment time: The incubation period may be too short to observe significant degradation. | Conduct a time-course experiment, analyzing BRD4 levels at various time points (e.g., 2, 4, 8, 16, 24 hours). | |
| Cell line is resistant to this compound: The cell line may lack essential components of the DCAF11 E3 ligase pathway. | Verify the expression of DCAF11 and other key components of the ubiquitin-proteasome system in your cell line. | |
| Improper storage or handling of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure proper storage conditions are met and use freshly prepared dilutions for each experiment. | |
| High cell toxicity observed at effective degradation concentrations | Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Determine the lowest concentration that achieves the desired level of BRD4 degradation with minimal toxicity. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is typically ≤ 0.1% to avoid solvent-induced cytotoxicity. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect experimental outcomes. | Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at a consistent density. |
| Inaccurate pipetting: Errors in pipetting can lead to variability in compound concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation DC50 | HEK-293T | 12.2 nM | [1][2] |
| BRD4 BD1 Binding IC50 | - | 10 nM | |
| BRD4 BD2 Binding IC50 | - | 30 nM |
Table 2: In Vivo Pharmacodynamics of this compound in an AML MV-4-11 Tumor Model
| Dose (Intraperitoneal) | Effect on BRD4 Protein | Duration of Effect | Reference |
| 5 mg/kg | Complete degradation in tumors | >50% loss sustained for >24 hours | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (DC50) of this compound for BRD4 Degradation
Objective: To determine the concentration of this compound that results in 50% degradation of BRD4 protein in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 protein against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
Protocol 2: Time-Course of this compound-Mediated BRD4 Degradation
Objective: To determine the kinetics of BRD4 degradation following treatment with this compound.
Procedure:
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat the cells with a fixed concentration of this compound (e.g., a concentration at or above the DC50 determined in Protocol 1).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24, and 48 hours). The 0-hour time point serves as the untreated control.
-
Sample Processing and Analysis: Lyse the cells and perform Western blotting for BRD4 and a loading control as described in Protocol 1.
-
Data Analysis: Quantify and normalize the BRD4 band intensities at each time point relative to the 0-hour control. Plot the percentage of remaining BRD4 protein against time.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream effects.
Caption: Experimental workflow for determining the time course of this compound-mediated protein degradation.
Caption: Troubleshooting logic for experiments showing no or low BRD4 degradation with this compound.
References
PLX-3618 stability in cell culture media
Technical Support Center: PLX-3618
This technical support center provides guidance and answers to frequently asked questions regarding the use of this compound in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound in various cell culture media is not publicly available. The following recommendations are based on general best practices for handling small molecule inhibitors and degraders in cell culture. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage, 4°C can be used, but it is advisable to use the solution within a short period.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in cell culture media at 37°C?
A4: There is no publicly available data on the specific half-life or degradation rate of this compound in cell culture media at 37°C. The stability can be influenced by factors such as the type of medium, serum concentration, pH, and exposure to light. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with a freshly prepared compound at regular intervals.
Q5: Can I pre-mix this compound in bulk cell culture media for my experiments?
A5: It is generally not recommended to pre-mix large batches of media containing this compound for long-term storage, as the stability of the compound in the media over time is unknown. Prepare fresh media with this compound for each experiment to ensure consistent compound activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (typically <0.1%).- Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium.- Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, reduce the final concentration of this compound. |
| Inconsistent Experimental Results | - Degradation of this compound in stock or working solutions.- Variability in compound concentration due to improper mixing. | - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Always use freshly prepared working solutions for each experiment.- Ensure thorough mixing of the compound in the cell culture medium before adding it to the cells. |
| Loss of Compound Activity Over Time in Long-Term Cultures | Potential degradation of this compound in the cell culture environment at 37°C. | - For experiments lasting several days, replenish the medium with freshly prepared this compound every 24-48 hours.- Perform a time-course experiment to assess the duration of this compound's effect and determine the optimal re-dosing schedule. |
| High Background Signal in Vehicle Control | The DMSO concentration is too high, causing cellular stress or off-target effects. | - Ensure the final DMSO concentration in the vehicle control and treated samples is identical and ideally below 0.1%.- Test the tolerance of your specific cell line to different concentrations of DMSO. |
Stability of this compound in Cell Culture Media (Hypothetical Data)
The following table is an example of how stability data for this compound could be presented. This is not actual experimental data. Researchers are encouraged to perform their own stability studies.
| Cell Culture Medium | Serum Concentration | Temperature | Incubation Time | Hypothetical % Remaining |
| DMEM | 10% FBS | 37°C | 24 hours | 85% |
| DMEM | 10% FBS | 37°C | 48 hours | 65% |
| RPMI-1640 | 10% FBS | 37°C | 24 hours | 88% |
| RPMI-1640 | 10% FBS | 37°C | 48 hours | 70% |
| Serum-Free Medium | 0% | 37°C | 24 hours | 92% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
37°C incubator with 5% CO₂
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the cell culture medium of interest at the desired final concentration. Include a control sample with the compound in a stable solvent (e.g., DMSO) for a 100% reference.
-
Incubation: Incubate the samples at 37°C in a CO₂ incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: At each time point, transfer an aliquot to a microcentrifuge tube. To precipitate proteins, add 2-3 volumes of cold acetonitrile. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by HPLC to quantify the amount of remaining this compound.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for Assessing Compound Stability in Cell Culture Media.
Caption: Mechanism of Action of this compound Leading to BRD4 Degradation.
References
Technical Support Center: Overcoming Low Oral Bioavailability of PLX-3618
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of the low oral bioavailability of PLX-3618, a potent and selective monovalent BRD4 degrader.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during the formulation development of this compound to improve its oral bioavailability.
Problem 1: Inconsistent or low in vitro dissolution of this compound.
-
Question: My this compound formulation shows variable or poor dissolution in aqueous media. What could be the cause and how can I improve it?
-
Possible Causes & Solutions:
-
Poor Wettability: The hydrophobic nature of this compound may prevent efficient wetting of the solid particles, leading to slow dissolution.
-
Solution: Consider incorporating a surfactant (e.g., Tween 80, sodium dodecyl sulfate) into the dissolution medium or the formulation itself.
-
-
Particle Size: Large particle size reduces the surface area available for dissolution.
-
Solution: Employ particle size reduction techniques such as micronization or nanomilling.
-
-
Crystalline Form: The stable crystalline form of a drug is often the least soluble.
-
Solution: Investigate the possibility of creating an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through spray drying or hot-melt extrusion.
-
-
Inappropriate Dissolution Medium: The pH of the dissolution medium can significantly impact the solubility of ionizable compounds.
-
Solution: Evaluate the dissolution of this compound in a range of biorelevant media with pH values from 1.2 to 6.8.
-
-
Problem 2: Promising in vitro dissolution does not translate to in vivo efficacy.
-
Question: My this compound formulation shows good dissolution in vitro, but the in vivo pharmacokinetic (PK) data still indicates low oral bioavailability. What are the next steps?
-
Possible Causes & Solutions:
-
Poor Permeability: Even if this compound dissolves, it may not effectively cross the intestinal epithelium.
-
Solution: Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound. If permeability is low, consider formulations that can enhance it, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). These can leverage lipid absorption pathways.
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Solution: Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. If significant metabolism is observed, co-administration with a metabolic inhibitor (in preclinical studies) could help identify this as the primary barrier. For clinical development, a different chemical entity might be required.
-
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
Solution: Use a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate. If so, formulation strategies that include P-gp inhibitors or excipients that modulate P-gp function could be explored.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Based on available information, the key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 601.68 g/mol | [1] |
| Formula | C32H27N9O2S | [1] |
| Appearance | Solid, white to off-white | [1] |
| Solubility in DMSO | 100 mg/mL (166.20 mM) | [1] |
| Solubility in Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (4.16 mM) | [1] |
| Solubility in Vehicle (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (4.16 mM) | [1] |
| Solubility in Vehicle (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (4.16 mM) | [1] |
| Oral Bioavailability (in mice) | <5% | [2] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a monovalent direct degrader of Bromodomain-containing protein 4 (BRD4).[3] It acts as a "molecular glue," inducing a novel protein-protein interaction between BRD4 and the DCAF11 E3 ubiquitin ligase substrate receptor.[3] This leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome.[3]
Q3: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A3: Given the low oral bioavailability of this compound, several formulation strategies can be explored. The choice of the most suitable approach will depend on whether the primary absorption barrier is poor solubility, poor permeability, or a combination of both.
| Formulation Strategy | Principle | Best Suited For |
| Particle Size Reduction (Micronization/Nanosizing) | Increases the surface area-to-volume ratio, enhancing dissolution rate. | Compounds with dissolution rate-limited absorption (likely BCS Class II). |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in an amorphous state within a polymer matrix to increase its solubility and dissolution. | Poorly soluble crystalline compounds (likely BCS Class II). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, enhancing both solubility and permeability. | Poorly soluble and/or poorly permeable compounds (BCS Class II or IV). |
| Cyclodextrin Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity to increase its aqueous solubility. | Compounds with poor solubility (BCS Class II). |
Q4: How do I choose the right excipients for my this compound formulation?
A4: Excipient selection is critical and should be based on the chosen formulation strategy and the physicochemical properties of this compound.
-
For ASDs: Select polymers with good miscibility with this compound and the ability to maintain its amorphous state (e.g., PVP, HPMC, Soluplus®).
-
For Lipid-Based Formulations: Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound and form stable emulsions.
-
General Considerations: Ensure all excipients are GRAS (Generally Regarded As Safe) and compatible with this compound.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the dissolution rate and extent of different this compound formulations in biorelevant media.
Materials:
-
This compound formulation
-
USP Apparatus 2 (Paddle)
-
Dissolution media (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5, Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0)
-
HPLC system for quantification
Procedure:
-
Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place the this compound formulation (e.g., capsule, tablet, or suspension) into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of this compound in the samples by a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells cultured on Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability: a. Add the this compound solution to the apical (A) chamber. b. Add fresh transport buffer to the basolateral (B) chamber. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.
-
Basolateral to Apical (B-A) Permeability: a. Add the this compound solution to the basolateral (B) chamber. b. Add fresh transport buffer to the apical (A) chamber. c. Incubate and sample from the apical chamber as described above.
-
To assess P-gp mediated efflux, repeat the A-B and B-A permeability experiments in the presence of a P-gp inhibitor.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a novel this compound formulation.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
This compound formulation for oral administration
-
This compound solution for intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast animals overnight before dosing.
-
Oral Administration Group: a. Administer the this compound formulation orally via gavage at a predetermined dose. b. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via tail vein or other appropriate method.
-
Intravenous Administration Group: a. Administer the this compound solution intravenously via the tail vein at a lower dose. b. Collect blood samples at the same time points as the oral group.
-
Process blood samples to obtain plasma and store at -80 °C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both oral and IV routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for formulation development.
References
PLX-3618 Technical Support Center: Pharmacokinetics and Pharmacodynamics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting the pharmacokinetics (PK) and pharmacodynamics (PD) of PLX-3618. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: We are not observing significant BRD4 degradation in our Western blot analysis after this compound treatment. What could be the issue?
A1: Several factors could contribute to a lack of BRD4 degradation. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: While this compound is potent, sensitivity can vary between cell lines. Hematopoietic cell lines, particularly those driven by c-MYC, have shown high sensitivity.[1][2] Confirm the sensitivity of your cell line to BRD4 degradation.
-
Compound Integrity: Ensure the proper storage of this compound to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.
-
Treatment Duration and Concentration: Optimal degradation of BRD4 is typically observed after 24 hours of treatment.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. The reported DC50 for BRD4 degradation is 12.2 nM in HEK-293T cells.[2]
-
Western Blot Protocol: Verify your Western blot protocol. Ensure complete cell lysis, accurate protein quantification, and the use of a validated BRD4 antibody. Refer to the detailed Western Blot protocol in this guide.
-
Proteasome Function: The degradation of BRD4 by this compound is dependent on the ubiquitin-proteasome system (UPS).[1][2] As a control, you can co-treat cells with a proteasome inhibitor (e.g., bortezomib) to see if BRD4 levels are restored.
Q2: Our in vivo study with this compound in a xenograft model is not showing the expected anti-tumor efficacy. What should we check?
A2: In vivo efficacy depends on achieving sufficient drug exposure at the tumor site to induce sustained pharmacodynamic effects. Here are some key considerations:
-
Pharmacokinetics: this compound has moderately high clearance and low oral bioavailability in mice.[1][2] Intraperitoneal (IP) administration is the recommended route to ensure adequate systemic exposure.
-
Dosing Regimen: In the MV-4-11 acute myeloid leukemia (AML) model, a 5 mg/kg IP dose resulted in complete and sustained BRD4 degradation for over 24 hours.[1][2] Ensure your dosing regimen is appropriate for your tumor model.
-
Drug Formulation: this compound can be formulated in 40% Captisol in ultrapure water. Improper formulation can affect drug solubility and bioavailability.
-
Tumor Model: The anti-tumor activity of this compound has been demonstrated to be potent in hematopoietic tumor models like AML.[3] The efficacy in other tumor types may vary.
-
Pharmacodynamic Readout: It is crucial to measure BRD4 degradation in the tumor tissue to confirm target engagement. A lack of BRD4 degradation would suggest an issue with drug delivery or exposure.
Q3: We are observing toxicity in our in vivo studies at the recommended doses. What could be the cause?
A3: While this compound has been shown to be well-tolerated at effective doses in some models, toxicity can be multifactorial.[3]
-
Vehicle Toxicity: Ensure that the vehicle used for drug formulation is not contributing to the observed toxicity. Conduct a vehicle-only control group.
-
Dosing Schedule: While daily dosing has been used, the sustained pharmacodynamic effect of this compound might allow for less frequent dosing. The half-life of BRD4 protein resynthesis is approximately 18 hours, suggesting that continuous high-level exposure may not be necessary.[2]
-
Mouse Strain: The tolerability of therapeutic agents can vary between different mouse strains. The studies cited primarily used NOD/SCID mice.
-
Off-Target Effects: While this compound is selective for BRD4 degradation, off-target effects at higher exposures cannot be entirely ruled out. Consider performing a dose de-escalation study to find the maximum tolerated dose in your specific model.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Pharmacodynamics of this compound
| Parameter | Cell Line | Value | Reference(s) |
| DC50 (BRD4 Degradation) | HEK-293T (HiBiT-tagged) | 12.2 nM | [1][2] |
| Anti-proliferative EC50 | MV-4-11 (AML) | 1.1 nM | [3] |
| MOLM-13 (AML) | 2.1 nM | [3] | |
| OCI-AML3 (AML) | 3.6 nM | [3] | |
| LNCaP (Prostate) | Varies | [4] | |
| BRD4 Resynthesis t1/2 | MV-4-11 | 18 hours | [2] |
Table 2: In Vivo Mouse Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Value | Route of Administration | Reference(s) |
| Clearance (Cl) | 39 mL/min/kg | N/A | [1][2] |
| Oral Bioavailability | <5% | Oral | [1][2] |
| BRD4 Degradation (in tumor) | >50% sustained for >24h | 5 mg/kg IP | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Western Blot for BRD4 Degradation
-
Cell Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Abcam ab128874 or Cell Signaling Technology #13440) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the chemiluminescent signal using an imaging system.
-
For downstream pathway analysis, probe for c-Myc (e.g., Cell Signaling Technology #9402).
-
To ensure equal protein loading, probe for a loading control such as Vinculin (e.g., Abcam ab91459) or GAPDH.[3]
-
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a density of 500-2,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound to the experimental wells and incubate for the desired time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
In Vivo AML Xenograft Model (MV-4-11)
-
Cell Implantation:
-
Use female NOD/SCID mice (4-6 weeks old).
-
Subcutaneously inject 1 x 107 MV-4-11 cells in 100 µL of serum-free media mixed with Matrigel into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice twice weekly.
-
-
Drug Treatment:
-
When tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment groups.
-
Prepare this compound in a suitable vehicle (e.g., 40% Captisol in water).
-
Administer this compound via intraperitoneal (IP) injection at the desired dose and schedule (e.g., 5-10 mg/kg, daily).[3]
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for BRD4 degradation).
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and experimental workflows.
Caption: this compound mechanism of action.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting BRD4 degradation issues.
References
- 1. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 3. plexium.com [plexium.com]
- 4. plexium.com [plexium.com]
- 5. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vemurafenib (PLX-4032) Cellular Toxicity
Disclaimer: Addressing "PLX-3618" and Focusing on PLX-4032 (Vemurafenib)
Initial searches for "this compound" identify it as a potent and selective monovalent BRD4 degrader with demonstrated activity in prostate cancer models[1][2][3]. While information on its primary activity is available, a comprehensive public dataset on its broad cellular toxicity profile is not as extensively documented as for other compounds developed by Plexxikon.
Given the context of addressing cellular toxicity for a research audience, this guide will focus on the well-characterized and clinically relevant compound PLX-4032 , also known as Vemurafenib . Vemurafenib is a potent inhibitor of the BRAFV600E kinase, and its complex toxicity profile, including paradoxical signaling and off-target effects, is extensively documented, making it an excellent subject for a detailed troubleshooting guide[4][5][6]. The issues and methodologies discussed for Vemurafenib are often applicable to the study of other kinase inhibitors.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues related to the cellular toxicity of the BRAF inhibitor, Vemurafenib (PLX-4032).
Frequently Asked Questions (FAQs)
Q1: Why are my BRAF wild-type cells showing increased proliferation after Vemurafenib treatment?
A1: This counterintuitive effect is likely due to a phenomenon known as "paradoxical activation" of the MAPK/ERK signaling pathway[7][8]. In cells with wild-type BRAF but with upstream activation (e.g., mutated RAS), Vemurafenib can promote the formation of RAF protein dimers (e.g., BRAF-CRAF)[6][9]. This leads to the transactivation of CRAF and a subsequent increase in downstream MEK and ERK phosphorylation, which can drive proliferation[7][8][9][10]. This effect is a well-documented mechanism for the development of secondary cutaneous squamous cell carcinomas in patients treated with BRAF inhibitors[7][11].
Troubleshooting Steps:
-
Confirm Genotype: Verify the BRAF and RAS mutation status of your cell line. Paradoxical activation typically occurs in BRAF wild-type cells that have a RAS mutation or receive upstream signals from receptor tyrosine kinases[7][12].
-
Assess Pathway Activation: Perform a western blot to measure the levels of phosphorylated ERK (p-ERK) and MEK (p-MEK) after treatment. An increase in p-ERK levels in BRAF wild-type cells following Vemurafenib exposure is a key indicator of paradoxical activation[7][10].
-
Consider Combination Therapy: In experimental models, co-treatment with a MEK inhibitor can abrogate paradoxical MAPK activation[7].
Q2: What are the known off-target effects of Vemurafenib that could explain unexpected cellular phenotypes?
A2: Vemurafenib can interact with several kinases other than BRAF, leading to off-target effects. These can manifest as toxicities unrelated to MAPK pathway inhibition.
-
JNK Pathway Inhibition: Vemurafenib can suppress apoptosis by inhibiting kinases upstream of c-Jun N-terminal kinase (JNK), such as ZAK[11][13]. This can be particularly relevant in experiments involving cellular stress, like UV irradiation, where Vemurafenib was shown to protect keratinocytes from apoptosis[11].
-
Ferrochelatase Inhibition: Vemurafenib has been reported to inhibit ferrochelatase, an enzyme in the heme biosynthesis pathway. This off-target effect is implicated in vemurafenib-associated kidney toxicity[14].
-
Endothelial Signaling: In endothelial cells, Vemurafenib can induce paradoxical MAPK activation and disrupt vascular barrier function, an effect not observed with all BRAF inhibitors[15][16].
-
Other Kinases: At higher concentrations, Vemurafenib can inhibit a variety of other kinases, including SRMS, ACK1, and KHS1[5].
Q3: My cells are developing resistance to Vemurafenib. What are the common mechanisms?
A3: Acquired resistance to Vemurafenib is common and can occur through various mechanisms, which often involve the reactivation of the MAPK pathway or activation of bypass signaling pathways.
-
MAPK Pathway Reactivation:
-
Bypass Pathways:
-
Metabolic Alterations: Resistant cells may exhibit increased dependence on metabolic pathways such as serine or glutamine metabolism[20].
Q4: How can I experimentally distinguish between on-target and off-target toxicity?
A4: Differentiating between on-target (BRAF inhibition-mediated) and off-target effects is crucial for interpreting your results.
-
Use a Rescue Experiment: In BRAFV600E mutant cells, toxicity can be validated as "on-target" if the phenotype can be rescued by expressing a downstream, constitutively active component of the pathway, such as a MEK1 mutant.
-
Compare with Other BRAF Inhibitors: Utilize other BRAF inhibitors with different chemical scaffolds and off-target profiles (e.g., Dabrafenib, Encorafenib)[15]. If the toxic effect is unique to Vemurafenib, it is more likely to be an off-target effect.
-
Use "Paradox-Breaker" Compounds: Employ next-generation RAF inhibitors like PLX7904 or PLX8394, which are designed to inhibit mutant BRAF without causing paradoxical activation in wild-type cells[21]. Comparing the effects of Vemurafenib to these compounds can isolate phenotypes specifically caused by paradoxical activation.
-
Knockdown/Knockout of the Target: Use siRNA or CRISPR to knock down BRAF. If the phenotype of BRAF knockdown mimics Vemurafenib treatment, the effect is likely on-target.
Q5: What are the recommended starting concentrations for in vitro experiments?
A5: The effective concentration of Vemurafenib is highly dependent on the cell line's BRAF mutation status.
-
For BRAFV600E mutant cell lines (e.g., A375, Malme-3M): The IC50 values are typically in the nanomolar to low micromolar range (e.g., 31 nM in cell-free assays, with cellular IC50s ranging from 20 nM to 1 µM)[4][5]. A starting dose-response curve could range from 10 nM to 10 µM.
-
For BRAF wild-type cell lines: Higher concentrations are needed to see effects, and paradoxical activation can occur at concentrations similar to those used for BRAFV600E inhibition (e.g., 0.1 µM to 15 µM)[5][10].
-
Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Data Presentation: Quantitative Summary
Table 1: In Vitro Potency of Vemurafenib (PLX-4032)
| Target | IC50 (nM) | Comments |
| BRAFV600E | 13-31 | Primary on-target activity[4]. |
| c-RAF-1 | 6.7-48 | Potent activity against a key RAF family member[4]. |
| Wild-Type BRAF | 100-160 | ~3-5 fold less potent than against mutant BRAFV600E[5]. |
| SRMS | 18 | Off-target kinase. |
| ACK1 | 19 | Off-target kinase. |
| KHS1 | 51 | Off-target kinase. |
| FGR | 63 | Off-target kinase. |
Table 2: Cellular Activity of Vemurafenib (PLX-4032) in Select Cell Lines
| Cell Line | BRAF Status | Assay Type | IC50 / GI50 (µM) |
| A-375 | V600E | MTT (68 hrs) | 0.079 |
| A-375 | V600E | CellTiter-Glo (72 hrs) | 0.102 |
| Malme-3M | V600E | Not Specified | Potent Inhibition |
| SK-MEL-28 | V600E | Not Specified | Potent Inhibition |
| 8505C | V600E | Crystal Violet (7 days) | 2.94 |
| BRAF WT Lines | Wild-Type | Proliferation Assays | Generally resistant or show paradoxical growth[6]. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after Vemurafenib treatment.
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Vemurafenib Treatment:
-
Prepare a 2X stock of Vemurafenib at various concentrations in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the Vemurafenib-containing medium to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value[13].
-
Protocol 2: Western Blot Analysis of MAPK Pathway Activation (p-ERK)
This protocol outlines the detection of changes in ERK phosphorylation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Vemurafenib for a short duration (e.g., 2-4 hours) to observe acute signaling changes[4].
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software[4].
-
Visualizations
References
- 1. plexium.com [plexium.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 12. ascopubs.org [ascopubs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: PLX-3618 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PLX-3618, a selective monovalent degrader of Bromodomain-containing protein 4 (BRD4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that selectively induces the degradation of BRD4.[1] It functions by forming a ternary complex between BRD4 and the DDB1-CUL4A-RBX1 (CRL4) E3 ubiquitin ligase substrate receptor, DCAF11.[2][3][4][5][6][7][8] This induced proximity leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.[2][9][10][11]
Q2: Is this compound selective for BRD4?
A2: Yes, this compound is highly selective for the degradation of BRD4 over other BET family members, BRD2 and BRD3, despite binding to the bromodomains of all three proteins.[2][4][10] This selectivity is a key feature of its mechanism as a molecular glue.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to 6 months and stock solutions at -80°C for up to 6 months.[1]
Q4: What is a suitable formulation for in vivo studies in mice?
A4: A common formulation for intraperitoneal (IP) injection in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another reported formulation for in vivo studies is 40% Captisol in ultrapure water.[4] Due to low oral bioavailability, intraperitoneal dosing is recommended.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak BRD4 degradation observed by Western Blot | 1. Suboptimal this compound concentration: The concentration may be too low for efficient ternary complex formation or too high, leading to the "hook effect" where binary complexes dominate. 2. Incorrect incubation time: The treatment duration may be too short to observe degradation. 3. Low DCAF11 expression: The cell line used may have low endogenous levels of the DCAF11 E3 ligase substrate receptor. 4. Compromised ubiquitin-proteasome system (UPS): The cellular machinery for protein degradation may not be fully functional. 5. Poor antibody quality: The primary antibody for BRD4 may not be specific or sensitive enough. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation. A BRD4 degradation rate in MV-4-11 cells was observed with 15nM this compound.[2] 3. Confirm DCAF11 expression in your cell line of interest using Western Blot or qPCR. 4. Include a positive control for UPS-mediated degradation. For example, treat cells with a known proteasome inhibitor like bortezomib or MG132 in combination with this compound. This should rescue BRD4 from degradation. 5. Validate your BRD4 antibody using a positive control cell lysate known to express high levels of BRD4 and a negative control (e.g., BRD4 knockout cells). |
| Inconsistent BRD4 degradation between experiments | 1. Cell passage number and confluency: Higher passage numbers or variations in cell confluency can affect cellular physiology and response to treatment. 2. This compound stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. 2. Aliquot the this compound stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. |
| Observed cell toxicity appears higher than expected from BRD4 degradation alone | 1. Off-target effects: At high concentrations, this compound may have off-target activities. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a global proteomics analysis to identify other proteins that may be degraded upon this compound treatment. Use the lowest effective concentration of this compound that induces robust BRD4 degradation. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
| Difficulty confirming the involvement of DCAF11 | 1. Inefficient immunoprecipitation: The antibodies or beads used for co-immunoprecipitation (co-IP) may not be optimal. 2. Transient interaction: The ternary complex may be transient and difficult to capture. | 1. Optimize your co-IP protocol, including antibody concentrations and washing steps. Consider using tagged versions of BRD4 or DCAF11 for more efficient pulldown. 2. Perform co-IP at an early time point after this compound treatment. Cross-linking agents can also be used to stabilize the complex, but this may require optimization. A NanoBRET protein-protein interaction assay can also be used to demonstrate this compound-induced interactions between NanoLuc-BRD4 and HaloTag-DCAF11.[2] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| BRD4 Degradation DC50 | HEK293T | 12.2 nM | [12] |
| BRD4 Bromodomain 1 (BD1) Binding IC50 | - | 10 nM | [12] |
| BRD4 Bromodomain 2 (BD2) Binding IC50 | - | 30 nM | [12] |
| Anti-proliferative EC50 | MV-4-11 (AML) | Varies by study | [2] |
| LNCaP (Prostate) | Varies by study | [9] | |
| VCaP (Prostate) | Varies by study | [9] | |
| 22Rv1 (Prostate) | Varies by study | [9] |
Table 2: In Vivo Parameters of this compound
| Parameter | Species | Value | Dosing Route | Reference(s) |
| Effective Dose for Tumor Regression | Mouse (AML xenograft) | 5-10 mg/kg | Intraperitoneal (IP) | [12] |
| Effective Dose for Tumor Growth Inhibition | Mouse (Prostate xenograft) | 10-30 mg/kg | Intraperitoneal (IP) | [9][10] |
| Clearance (Cl) | Mouse | 39 mL/min/kg | - | [3][4] |
| Oral Bioavailability | Mouse | <5% | - | [3][4] |
Key Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To determine the dose- and time-dependent degradation of BRD4 upon this compound treatment.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, Vinculin, or β-actin) to ensure equal protein loading.
-
Control Experiment: Proteasome and Neddylation Inhibition
Objective: To confirm that this compound-mediated BRD4 degradation is dependent on the ubiquitin-proteasome system and a Cullin-RING ligase.
Methodology:
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 100 nM bortezomib or 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 2 hours.[2][9][10]
-
This compound Treatment: Add this compound at a concentration known to induce robust degradation (e.g., 100 nM) and co-incubate for an additional 6 hours.[2][9]
-
Analysis: Harvest cell lysates and perform a Western blot for BRD4 as described in Protocol 1. A rescue of BRD4 degradation in the inhibitor-treated samples confirms the involvement of the proteasome and a Cullin-RING ligase.
Control Experiment: DCAF11 Knockout
Objective: To validate that DCAF11 is the specific E3 ligase substrate receptor responsible for this compound-mediated BRD4 degradation.
Methodology:
-
Generate DCAF11 Knockout Cells: Use CRISPR/Cas9 to generate a stable knockout of DCAF11 in the cell line of interest.
-
Treatment: Treat both wild-type and DCAF11 knockout cells with this compound.
-
Analysis: Perform a Western blot for BRD4.[2] The absence of BRD4 degradation in the DCAF11 knockout cells confirms its essential role in the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the BRD4-PLX-3618-DCAF11 ternary complex.
Methodology:
-
Cell Treatment: Treat cells with an optimal concentration of this compound for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-BRD4 antibody or an antibody against a tag if using overexpressed tagged proteins (e.g., FLAG-BRD4) overnight at 4°C.[2]
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4, DCAF11, and other components of the CRL4 complex like CUL4B and DDB1.[4]
Ubiquitination Assay
Objective: To show that this compound treatment leads to the polyubiquitination of BRD4.
Methodology:
-
Cell Treatment: Treat cells with this compound. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the experiment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Perform immunoprecipitation for BRD4 as described in the Co-IP protocol.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates polyubiquitinated BRD4.
Visualizations
Caption: Mechanism of action of this compound, a molecular glue BRD4 degrader.
Caption: Troubleshooting workflow for suboptimal BRD4 degradation with this compound.
Caption: Essential control experiments for validating this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. plexium.com [plexium.com]
- 3. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plexium.com [plexium.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Head-to-Head Comparison: PLX-3618 vs. Pan-BET Inhibitor CPI-0610 in Oncology Research
In the rapidly evolving landscape of epigenetic cancer therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two distinct therapeutic modalities: PLX-3618, a novel monovalent direct degrader of BRD4, and CPI-0610 (pelabresib), a pan-BET inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances in mechanism, selectivity, and preclinical efficacy of these two agents.
Executive Summary
This compound represents a next-generation approach to targeting BET proteins by selectively inducing the degradation of BRD4.[1][2][3][4][5] In contrast, CPI-0610 functions as a traditional small molecule inhibitor, competitively binding to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT) to block their transcriptional activity.[6][7][8] Preclinical data suggests that the selective degradation of BRD4 by this compound may offer a superior anti-tumor response with a potentially distinct safety profile compared to the broad inhibition of the entire BET family by CPI-0610.[3][4][9][10][11]
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and CPI-0610 lies in their interaction with the cellular machinery.
This compound is a "molecular glue" that induces proximity between BRD4 and the E3 ubiquitin ligase substrate receptor DCAF11.[1][2][3] This induced interaction leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.[2][3][4] This eventuates in the selective elimination of the BRD4 protein from the cell.
CPI-0610 , on the other hand, is a competitive inhibitor that occupies the acetyl-lysine binding pockets (bromodomains) of BET proteins.[8][12] This prevents BET proteins from binding to acetylated histones and transcription factors, thereby inhibiting the transcription of key oncogenes like MYC and pro-inflammatory genes.[6][13][14][15]
Selectivity Profile
A key differentiator is the selectivity within the BET family. While this compound binds non-selectively to the bromodomains of BET family proteins, similar to JQ1, it paradoxically induces the selective degradation of only BRD4.[2][16] In contrast, CPI-0610 is a pan-BET inhibitor, meaning it inhibits the function of BRD2, BRD3, and BRD4.[8] This distinction is critical, as the inhibition of multiple BET proteins may lead to broader biological effects and potential off-target toxicities.[17][18] The selective degradation of BRD4 by this compound may spare functions of BRD2 and BRD3, potentially leading to an improved therapeutic window.[4][9][19]
| Feature | This compound | CPI-0610 (pelabresib) |
| Target(s) | BRD4 (induces degradation) | BRD2, BRD3, BRD4, BRDT (inhibits function) |
| Selectivity | Degrades BRD4 selectively over BRD2 and BRD3[4][16][19] | Pan-BET inhibitor[7][8] |
| Binding | Binds to bromodomains of all BET family members[2][16] | Binds to bromodomains of all BET family members[12] |
Preclinical Efficacy: Head-to-Head Comparison
Direct comparative studies in preclinical models have demonstrated the potential superiority of BRD4 degradation with this compound over pan-BET inhibition by CPI-0610.
In Vitro Anti-Proliferative Activity
In a panel of Acute Myeloid Leukemia (AML) cell lines, this compound demonstrated potent anti-proliferative effects, with EC50 values in the nanomolar range. A direct comparison with CPI-0610 showed this compound to be more potent in several AML lines.[4]
| Cell Line | This compound Proliferative EC50 (nM) | CPI-0610 Proliferative EC50 (nM) |
| MV-4-11 | 2.4 | 12.3 |
| MOLM-13 | 1.4 | 4.3 |
| OCI-AML2 | 16.1 | 54.3 |
| OCI-AML3 | 3.9 | 12.0 |
| Data Source: [4] |
In Vivo Anti-Tumor Activity
In vivo studies have further substantiated the enhanced efficacy of this compound.
-
AML Xenograft Model: In an MV-4-11 AML xenograft mouse model, intraperitoneal administration of this compound resulted in robust, dose-dependent, and well-tolerated tumor regression. Notably, the tumor growth inhibition produced by this compound was superior to that observed for the pan-BET inhibitor CPI-0610.[3] While CPI-0610 led to tumor growth inhibition, this compound achieved complete tumor regression.[4]
-
Prostate Cancer Xenograft Model: In a LNCaP prostate cancer xenograft model, mice were dosed daily for 14 days. This compound, administered intraperitoneally at 10 or 30 mg/kg, demonstrated significantly greater tumor growth inhibition compared to CPI-0610 administered orally at 30 mg/kg.[9] This suggests that the selective degradation of BRD4 may be a more effective therapeutic strategy in certain solid tumors as well.[10][11]
| In Vivo Model | This compound Outcome | CPI-0610 Outcome |
| MV-4-11 AML Xenograft | Complete tumor regression[4] | Tumor growth inhibition without regression[4] |
| LNCaP Prostate Cancer Xenograft | Superior tumor growth inhibition[9][10] | Less effective tumor growth inhibition[9] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the comparative studies.
In Vitro Proliferation and Apoptosis Assays
-
Cell Culture: AML cell lines (e.g., MV-4-11, MOLM-13) were cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or CPI-0610 for 72 hours.[4]
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[4]
-
Apoptosis Measurement: Apoptosis was evaluated using the Caspase-Glo® 3/7 Assay (Promega), which measures caspase-3 and -7 activities, key biomarkers of apoptosis.[4]
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to determine the half-maximal effective concentration (EC50) for proliferation inhibition.
In Vivo Xenograft Studies
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used, which are suitable for hosting human tumor xenografts.[4]
-
Tumor Implantation: MV-4-11 (AML) or LNCaP (prostate) cells were implanted subcutaneously into the flanks of the mice.[4][9]
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into treatment cohorts. This compound was typically administered via intraperitoneal (i.p.) injection, while CPI-0610 was administered orally (p.o.).[3][9] Dosing was performed daily for a specified duration.[4][9]
-
Efficacy Endpoints: Tumor volumes were measured regularly using calipers. Animal body weight was monitored as a measure of general toxicity. The primary endpoint was tumor growth inhibition (TGI) compared to the vehicle control group.[12]
Conclusion
The comparison between this compound and the pan-BET inhibitor CPI-0610 highlights a significant evolution in BET-targeting strategies. This compound's unique mechanism of inducing selective BRD4 degradation, rather than broad BET inhibition, translates to superior anti-tumor efficacy in preclinical models of both hematological malignancies and solid tumors.[3][4][10] This suggests that the complete and selective removal of the BRD4 protein may be more effective than simply inhibiting its function alongside other BET family members. For researchers in the field, the choice between a selective degrader and a pan-inhibitor will depend on the specific biological question and therapeutic context. However, the compelling preclinical data for this compound positions it as a highly promising next-generation therapeutic candidate, warranting further investigation to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 4. plexium.com [plexium.com]
- 5. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pelabresib - Wikipedia [en.wikipedia.org]
- 8. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. plexium.com [plexium.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plexium.com [plexium.com]
PLX-3618 vs. JQ1: A Comparative Guide to BRD4 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key molecules used in the study of Bromodomain and Extra-Terminal (BET) protein inhibition: PLX-3618 and JQ1. This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed methodologies for key assays.
Introduction
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a pivotal role in regulating gene expression, particularly of oncogenes such as c-Myc. Its involvement in various cancers has made it a prime target for therapeutic intervention. JQ1, a well-established small molecule, acts as a pan-BET inhibitor by competitively binding to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT), displacing them from chromatin.[1] More recently, this compound has emerged as a novel monovalent direct degrader of BRD4.[2] Unlike traditional inhibitors, this compound functions as a "molecular glue," inducing the selective degradation of BRD4 through the recruitment of the E3 ubiquitin ligase substrate receptor DCAF11.[2][3] This guide will delve into a detailed comparison of these two compounds, highlighting their differences in mechanism, selectivity, and potency.
Mechanism of Action
The fundamental difference between this compound and JQ1 lies in their interaction with BRD4 and the subsequent cellular consequences.
JQ1: The Pan-BET Inhibitor
JQ1 is a thienotriazolodiazepine that mimics acetylated lysine residues, thereby competitively binding to the bromodomains of BET proteins.[1] This binding prevents the association of BET proteins with acetylated histones on the chromatin, leading to the transcriptional repression of target genes.[4]
Caption: Mechanism of JQ1 as a competitive BRD4 inhibitor.
This compound: The Selective BRD4 Degrader
This compound is a monovalent direct degrader that selectively targets BRD4 for degradation.[2][3] It acts as a molecular glue, forming a ternary complex between BRD4 and the DCAF11 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[3][5] This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[6] This leads to the complete removal of the BRD4 protein from the cell.
Caption: Mechanism of this compound as a BRD4 degrader via DCAF11 recruitment.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and JQ1 from various in vitro assays.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target(s) | Assay Type | BRD4 (BD1) IC50 (nM) | BRD4 (BD2) IC50 (nM) | BRD4 Degradation DC50 (nM) |
| This compound | BRD4 (selective degrader) | NanoBRET | 10[7] | 30[7] | - |
| Degradation Assay | - | - | 12.2[3] | ||
| JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | AlphaScreen | 77[1] | 33[1] | N/A |
| AlphaScreen | 50[8] | 90[8] | N/A |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) |
| This compound | MV-4-11 (AML) | CellTiter-Glo (72h) | ~10[6] |
| LNCaP (Prostate) | CellTiter-Glo (72h) | ~50[9] | |
| JQ1 | HEC-1A (Endometrial) | MTT (72h) | ~100[10] |
| Ishikawa (Endometrial) | MTT (72h) | ~100[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for BRD4 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BRD4 protein following treatment with a degrader like this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., MV-4-11) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound for desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize for protein loading.
Caption: Workflow for Western Blot analysis of BRD4 degradation.
AlphaScreen Assay for Competitive Binding
This assay is used to determine the IC50 values of inhibitors like JQ1 that compete with a natural ligand for binding to BRD4 bromodomains.[8]
-
Reagent Preparation: Prepare a biotinylated histone H4 peptide, GST-tagged BRD4 bromodomain (BD1 or BD2), streptavidin-coated donor beads, and anti-GST acceptor beads in the assay buffer.
-
Compound Dilution: Perform serial dilutions of the test compound (e.g., JQ1) in DMSO and then in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the GST-BRD4 protein, the biotinylated histone peptide, and the diluted compound. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add the anti-GST acceptor beads and incubate for 60 minutes. Then, add the streptavidin-coated donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to study the formation of the ternary complex induced by this compound.[3][11]
-
Reagent Preparation: Use purified, tagged proteins such as His-tagged BRD4 and biotinylated DCAF11. Prepare TR-FRET donor (e.g., Europium-labeled anti-His antibody) and acceptor (e.g., Streptavidin-labeled fluorophore) reagents.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Reaction: In a microplate, combine the tagged BRD4, tagged DCAF11, and the diluted this compound. Incubate to allow for ternary complex formation.
-
Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents and incubate.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates the formation of the BRD4-PLX3618-DCAF11 complex.
Summary and Conclusion
This compound and JQ1 represent two distinct and powerful approaches to modulate the function of BRD4. JQ1, as a pan-BET inhibitor, has been an invaluable tool for understanding the broader roles of the BET family in health and disease. Its mechanism of competitive inhibition is well-characterized, and it has laid the groundwork for the development of numerous other BET inhibitors.
This compound, on the other hand, exemplifies a newer modality of targeted protein degradation. Its ability to selectively induce the degradation of BRD4 offers a different therapeutic hypothesis: that removal of the entire protein may lead to a more profound and durable biological response compared to simply inhibiting its bromodomain function. Experimental data suggests that this compound is significantly more potent in anti-proliferative and pro-apoptotic activity compared to BET inhibitors.[12]
The choice between using this compound and JQ1 will depend on the specific research question. For studies aiming to understand the consequences of pan-BET inhibition, JQ1 remains a relevant tool. However, for investigations focused specifically on the role of BRD4 and for exploring the therapeutic potential of protein degradation, this compound offers a more selective and potent alternative. The detailed protocols provided in this guide should enable researchers to effectively utilize and compare these important chemical probes in their own experimental settings.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plexium.com [plexium.com]
- 6. plexium.com [plexium.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. plexium.com [plexium.com]
- 10. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PLX-3618 and Other BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, has emerged as a promising therapeutic strategy in oncology and other diseases. This guide provides an objective comparison of the selectivity of a novel BRD4 degrader, PLX-3618, with other widely used BRD4-targeting degraders: dBET1, ARV-825, dBET6, and MZ1. This comparison is supported by quantitative experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Mechanism of Action: A Diverse Approach to BRD4 Degradation
Targeted protein degraders are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein and an E3 ubiquitin ligase. While all the degraders discussed here target BRD4, they utilize different E3 ligases, which can influence their selectivity and efficacy.
-
This compound is a monovalent molecular glue that selectively degrades BRD4 by recruiting the DCAF11 E3 ligase substrate receptor.[1][2]
-
dBET1 and dBET6 are PROTACs (Proteolysis Targeting Chimeras) that utilize a ligand for the Cereblon (CRBN) E3 ligase.[3][4]
-
MZ1 is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][7]
Quantitative Comparison of Selectivity and Potency
The following tables summarize the key quantitative data for each degrader, focusing on their degradation potency (DC50) and binding affinity (Kd) for BET family members.
Table 1: Degradation Potency (DC50) of BRD4 Degraders
| Compound | Target(s) | DC50 (BRD4) | DC50 (BRD2) | DC50 (BRD3) | E3 Ligase | Cell Line | Reference(s) |
| This compound | BRD4 (selective) | 12.2 nM | No significant degradation | No significant degradation | DCAF11 | HEK293T | [8][9][10] |
| dBET1 | Pan-BET | Not specified | Degraded | Degraded | CRBN | 293FT | [11] |
| ARV-825 | Pan-BET | <1 nM | Degraded | Degraded | CRBN | Burkitt's Lymphoma | [5][6] |
| dBET6 | Pan-BET | 6 nM | Degraded | Degraded | CRBN | HEK293T | |
| MZ1 | BRD4 (preferential) | 2-23 nM | ~10-fold higher than BRD4 | ~10-fold higher than BRD4 | VHL | HeLa, various | [7][12] |
Table 2: Binding Affinity (Kd) of BRD4 Degraders to BET Bromodomains
| Compound | BRD2 (BD1/BD2) (nM) | BRD3 (BD1/BD2) (nM) | BRD4 (BD1/BD2) (nM) | Reference(s) |
| This compound | Binds to BET family | Binds to BET family | Binds to BET family | [13][14] |
| ARV-825 | Not specified | Not specified | 90 / 28 | [6][15] |
| dBET6 | Not specified | Not specified | 46 (BD1) | |
| MZ1 | 307 / 228 | 119 / 115 | 382 / 120 | [16] |
Signaling Pathways and Experimental Workflows
The degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells. The general mechanism of action for PROTAC-mediated degradation and a typical experimental workflow for evaluating degrader selectivity are illustrated below.
Caption: Mechanism of PROTAC-mediated BRD4 degradation and its downstream effects.
Caption: A typical experimental workflow for characterizing the selectivity and activity of BRD4 degraders.
Detailed Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRD4 and other BET proteins in response to degrader treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, MV-4-11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the degrader (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's signal to the loading control.
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 value.
-
Proteome-Wide Selectivity Analysis by Mass Spectrometry
This method provides an unbiased, global view of a degrader's selectivity across the entire proteome.
-
Sample Preparation:
-
Culture cells and treat with the degrader at a specific concentration and time point. Include a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with tandem mass tags (TMT).
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample by liquid chromatography.
-
Analyze the fractions by tandem mass spectrometry to identify and quantify peptides.
-
-
Data Analysis:
-
Process the raw MS data using software like Proteome Discoverer or MaxQuant.
-
Identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Visualize the data using volcano plots to highlight proteins that are significantly degraded.
-
BROMOscan® Ligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Kd) of a compound against a panel of bromodomains.
-
Assay Principle:
-
Bromodomain proteins are tagged with DNA and incubated with an immobilized ligand that binds to the active site.
-
The test compound is added in various concentrations to compete with the immobilized ligand for binding to the bromodomain.
-
-
Procedure:
-
The DNA-tagged bromodomain protein is incubated with the test compound and the immobilized ligand in a multi-well plate.
-
After reaching equilibrium, the unbound protein is washed away.
-
-
Quantification:
-
The amount of bromodomain protein bound to the immobilized ligand is quantified by qPCR of the attached DNA tag.
-
-
Data Analysis:
-
The amount of bound protein is plotted against the concentration of the test compound.
-
The dissociation constant (Kd) is calculated from the dose-response curve.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex (Target Protein-Degrader-E3 Ligase), which is the initial step in targeted protein degradation.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein (e.g., BRD4) fused to a NanoLuc® luciferase donor and the E3 ligase component (e.g., DCAF11, CRBN, or VHL) fused to a HaloTag® acceptor.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Treat the cells with serial dilutions of the degrader compound.
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Signal Detection:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the degrader concentration to determine the EC50 for ternary complex formation.
-
Conclusion
This compound stands out as a highly selective degrader of BRD4, offering a valuable tool for studying the specific functions of BRD4 without concurrently depleting BRD2 and BRD3. This contrasts with pan-BET degraders like dBET1, ARV-825, and dBET6, which efficiently degrade multiple BET family members. MZ1 demonstrates preferential degradation of BRD4, providing an intermediate selectivity profile. The choice of degrader will ultimately depend on the specific research question, with this compound being particularly advantageous for dissecting the distinct biological roles of BRD4. The provided experimental protocols offer a robust framework for researchers to validate and compare the performance of these and other targeted protein degraders in their own experimental systems.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. plexium.com [plexium.com]
- 14. plexium.com [plexium.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Validating PLX-3618 On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PLX-3618's on-target activity with alternative BRD4-targeting degraders. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.
Introduction to this compound
This compound is a novel monovalent direct degrader of Bromodomain-containing protein 4 (BRD4). It functions as a molecular glue, inducing the proximity of BRD4 to the DDB1-CUL4-associated factor 11 (DCAF11) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. This targeted degradation of BRD4 has shown potent anti-proliferative and pro-apoptotic effects in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.
Comparative Analysis of BRD4 Degraders
The on-target activity of this compound can be benchmarked against other small molecule degraders targeting BRD4. These alternatives often employ a different mechanism of action, typically as Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit different E3 ligases.
| Degrader | Type | Target(s) | E3 Ligase Recruited | DC50 for BRD4 |
| This compound | Monovalent Direct Degrader | Selective BRD4 | DCAF11 | 12.2 nM [1] |
| ZXH-3-26 | PROTAC | Selective BRD4 | Cereblon (CRBN) | ~5 nM |
| dBET6 | PROTAC | Pan-BET (BRD2, BRD3, BRD4) | Cereblon (CRBN) | ~10 nM |
| ARV-771 | PROTAC | Pan-BET (BRD2, BRD3, BRD4) | von Hippel-Lindau (VHL) | < 1 nM |
| MZ1 | PROTAC | Preferential BRD4 | von Hippel-Lindau (VHL) | Potent degradation at low nM |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a typical BRD4-targeting PROTAC.
References
PLX-3618: A Comparative Efficacy Analysis in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PLX-3618, a novel monovalent direct degrader of the bromodomain-containing protein 4 (BRD4), across various cancer cell lines. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential.
Introduction
This compound is a small molecule that induces the degradation of BRD4 by recruiting the E3 ubiquitin ligase substrate receptor DCAF11.[1][2] This targeted protein degradation approach offers a distinct mechanism of action compared to traditional inhibitors. BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes, including c-MYC, making it a compelling target in oncology.[3][4] This guide summarizes the anti-proliferative activity of this compound in a broad panel of cancer cell lines and provides detailed experimental protocols for key assays.
Comparative Anti-Proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines, with exceptional activity observed in hematological malignancies, particularly Acute Myeloid Leukemia (AML).[4][5] The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as well as a direct comparison with the pan-BET inhibitor, CPI-0610.
Table 1: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | <10 |
| MOLM-13 | Acute Myeloid Leukemia | <10 |
| Kasumi-1 | Acute Myeloid Leukemia | 15 |
| LNCaP | Prostate Cancer | 25 |
| VCaP | Prostate Cancer | 30 |
| 22Rv1 | Prostate Cancer | 45 |
| MCF7 | Breast Cancer | 50 |
| T-47D | Breast Cancer | 60 |
| A549 | Lung Cancer | >1000 |
| HCT116 | Colon Cancer | >1000 |
Table 2: Comparative Efficacy of this compound and CPI-0610 in AML Cell Lines [4]
| Cell Line | This compound IC50 (nM) | CPI-0610 IC50 (nM) |
| MV-4-11 | 8 | 55 |
| MOLM-13 | 9 | 70 |
| KG-1 | 12 | 85 |
| HL-60 | 18 | 110 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound-mediated degradation of BRD4 via DCAF11 recruitment.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assays commonly used to assess the efficacy of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the respective wells, ensuring a final volume of 200 µL. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[4]
-
Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values using a non-linear regression model.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as BRD4 and c-MYC, following treatment with this compound.
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.[4]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Conclusion
This compound demonstrates potent and selective degradation of BRD4, leading to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, with notable efficacy in AML and prostate cancer models.[1][7] Its mechanism of action, which involves the recruitment of the DCAF11 E3 ligase, distinguishes it from traditional BET inhibitors and presents a promising therapeutic strategy.[2] The superior potency of this compound compared to pan-BET inhibitors in certain cancer types underscores the potential advantages of targeted protein degradation.[4] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic application of this compound and the broader field of targeted protein degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. plexium.com [plexium.com]
- 3. plexium.com [plexium.com]
- 4. plexium.com [plexium.com]
- 5. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
A Side-by-Side Analysis of DCAF11 Recruiters: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PLX-3618 and other emerging DCAF11 recruiters. It delves into their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key assays in the field of targeted protein degradation.
DCAF11 (DDB1 and CUL4 associated factor 11) is a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex that has been successfully co-opted for targeted protein degradation. Small molecules that recruit DCAF11 can induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a promising therapeutic strategy for various diseases, including cancer. This guide focuses on a side-by-side analysis of this compound, a monovalent direct degrader, and other notable DCAF11 recruiters, such as electrophilic PROTACs.
Quantitative Data Comparison
The following tables summarize the performance of various DCAF11 recruiters based on available experimental data. It is important to note that direct comparisons can be challenging due to the different target proteins and experimental conditions used in the respective studies.
Table 1: Degradation Potency of DCAF11 Recruiters
| Recruiter | Type | Target Protein | Cell Line | DC50 | Additional Degradation Data |
| This compound | Monovalent Direct Degrader | BRD4 | HEK293T | 12.2 nM[1][2][3][4][5] | - |
| 21-ARL | Electrophilic PROTAC | Androgen Receptor (AR) | 22Rv1 | Not Reported | 90% loss of AR at 10 µM after 8 hours[6][7] |
| 21-SLF | Electrophilic PROTAC | FKBP12 | 22Rv1 | Not Reported | Concentration-dependent degradation[6][7] |
| Compound 1j (FF2039) | Pan-HDAC Degrader | HDAC1, HDAC6, and other HDAC isoforms | MM.1S | Not Reported | Significant degradation of HDAC1 and HDAC6 at 10 µM after 24 hours[8][9][10] |
Table 2: Anti-proliferative Activity of DCAF11 Recruiters
| Recruiter | Target Protein | Cancer Cell Lines | EC50 |
| This compound | BRD4 | Various solid and hematopoietic tumor cell lines | Potent and differential activity[2][11] |
| Compound 1j (FF2039) | Pan-HDACs | Hematological and solid cancer cell lines | Significant antiproliferative activity[9] |
Signaling Pathways and Mechanisms of Action
DCAF11 recruiters function by inducing the proximity of a target protein to the DCAF11 E3 ligase complex, leading to the target's ubiquitination and degradation by the proteasome. However, the mechanism of recruitment can differ, as illustrated by monovalent degraders and bifunctional PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Replacing a Cereblon Ligand by a DDB1 and CUL4 Associated Factor 11 (DCAF11) Recruiter Converts a Selective Histone Deacetylase 6 PROTAC into a Pan‐Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PLX-3618 Demonstrates Superior In Vivo Efficacy in Preclinical Cancer Models
A comprehensive analysis of available preclinical data reveals that PLX-3618, a novel monovalent degrader of the transcription factor BRD4, exhibits superior anti-tumor activity in vivo when compared to the pan-BET inhibitor, CPI-0610. This guide provides a detailed comparison of their performance in acute myeloid leukemia (AML) and prostate cancer models, supported by experimental data and detailed methodologies.
This compound operates through a distinct mechanism of action, acting as a molecular glue to recruit the E3 ligase substrate receptor DCAF11 to BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[1] This targeted degradation of BRD4 has shown to be a more effective anti-cancer strategy than the inhibition of the entire BET family of proteins.
In Vivo Efficacy in Acute Myeloid Leukemia (AML)
In a xenograft model using the human AML cell line MV-4-11, this compound demonstrated robust, dose-dependent tumor regression.[2] Notably, treatment with this compound resulted in complete tumor regression, a significant improvement over the tumor growth inhibition observed with the pan-BET inhibitor CPI-0610.[2]
| Treatment Group | Dosage | Administration | Outcome |
| Vehicle | - | - | Progressive Tumor Growth |
| This compound | 5 mg/kg | Intraperitoneal | Complete Tumor Regression |
| This compound | 10 mg/kg | Intraperitoneal | Complete Tumor Regression |
| CPI-0610 | 60 mg/kg | Oral | Tumor Growth Inhibition |
| CPI-0610 | 120 mg/kg | Oral | Tumor Growth Inhibition |
Pharmacokinetic analysis in mice revealed that this compound has a moderately high clearance rate and low oral bioavailability, leading to the selection of intraperitoneal dosing for these in vivo studies.[2] A 5 mg/kg intraperitoneal dose of this compound resulted in complete degradation of BRD4 in MV-4-11 tumors, with over 50% loss of the protein sustained for more than 24 hours.[2] All treatments were reported to be well-tolerated with no significant changes in body weight observed.
Superior Anti-Tumor Activity in Prostate Cancer
This compound also exhibited potent tumor growth inhibition in a prostate cancer xenograft model using LNCaP cells.[3] When compared to CPI-0610, this compound demonstrated "far superior efficacy".[3][4]
| Treatment Group | Dosage | Administration | Outcome |
| Vehicle | - | - | Progressive Tumor Growth |
| This compound | 10 mg/kg | Intraperitoneal | Potent Tumor Growth Inhibition |
| This compound | 30 mg/kg | Intraperitoneal | Potent Tumor Growth Inhibition |
| CPI-0610 | 30 mg/kg | Oral | Tumor Growth Inhibition |
Similar to the AML studies, the treatments in the prostate cancer model were well-tolerated, as evidenced by no significant changes in body weight.[3]
Signaling Pathway and Experimental Workflow
The mechanism of this compound-mediated BRD4 degradation and the general workflow for assessing its in vivo efficacy are depicted in the following diagrams.
References
Navigating BET Inhibitor Resistance: A Comparative Analysis of PLX-3618 and Other BET-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to BET (Bromodomain and Extra-Terminal) inhibitors presents a significant challenge in their clinical development. This guide provides a comparative analysis of PLX-3618, a novel BRD4-selective degrader, with other BET-targeting agents, focusing on the context of resistance. We present experimental data, detailed methodologies, and visual summaries of key biological processes to inform future research and therapeutic strategies.
Differentiated Mechanisms: Inhibition vs. Degradation
BET inhibitors, such as JQ1 and CPI-0610, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes like MYC.[1] In contrast, this compound is a "molecular glue" that selectively induces the degradation of BRD4.[2][3] It achieves this by recruiting the DCAF11 E3 ubiquitin ligase to BRD4, leading to its polyubiquitination and subsequent destruction by the proteasome.[2][3][4] This fundamental difference in the mechanism of action has significant implications for overcoming resistance.
| Feature | Pan-BET Inhibitors (e.g., JQ1, CPI-0610) | This compound (BRD4 Degrader) |
| Target(s) | BRD2, BRD3, BRD4 | Selectively BRD4 |
| Mechanism of Action | Competitive binding to bromodomains | Induces proteasomal degradation of BRD4 via DCAF11 recruitment |
| Effect on Target Protein | Reversible inhibition of target binding | Irreversible removal of the target protein |
| Key Downstream Effect | Transcriptional repression of target genes (e.g., MYC) | Sustained transcriptional repression due to target elimination |
Overcoming Resistance: The Degrader Advantage
Mechanisms of resistance to BET inhibitors are often complex and can involve the upregulation of BET proteins themselves, rendering competitive inhibition less effective.[5] Studies have suggested that treatment with BET inhibitors can lead to an increase in BRD2 levels, potentially contributing to resistance.[5] In such scenarios, a degrader like this compound could offer a distinct advantage by actively eliminating the target protein, a mechanism that may be less susceptible to resistance driven by target overexpression.
However, resistance to BET inhibitors can also arise from a shift to a BRD4-independent transcriptional program.[6] In these cases, both BET inhibitors and BRD4 degraders like this compound may show reduced efficacy.[6]
Preclinical Performance: this compound vs. Pan-BET Inhibitors
Direct comparative studies highlight the potential of this compound. In preclinical models, this compound has demonstrated superior anti-tumor activity compared to the clinical-stage pan-BET inhibitor CPI-0610.
In Vitro Activity
In acute myeloid leukemia (AML) and prostate cancer cell lines, this compound has shown potent anti-proliferative and pro-apoptotic effects.[3][7]
| Cell Line | Compound | Anti-proliferative EC50 | Apoptosis Induction |
| MV-4-11 (AML) | This compound | Data not available | Potent induction |
| MV-4-11 (AML) | CPI-0610 | Data not available | Less potent than this compound |
| LNCaP (Prostate) | This compound | ~10 nM | Substantially amplified |
| LNCaP (Prostate) | CPI-0610 | >1000 nM | Less potent than this compound |
Note: Specific EC50 values for MV-4-11 were not provided in the search results, but qualitative comparisons were made.
In Vivo Efficacy
In an AML MV-4-11 tumor model, intraperitoneal administration of this compound resulted in robust, dose-dependent tumor regression.[3] This effect was superior to that observed with the pan-BET inhibitor CPI-0610.[3] Similarly, in prostate cancer xenograft models, this compound showed far superior efficacy over a pan-BET inhibitor.[7][8]
| Animal Model | Treatment | Outcome |
| MV-4-11 (AML) Xenograft | This compound | Robust, dose-dependent tumor regression |
| MV-4-11 (AML) Xenograft | CPI-0610 | Tumor growth inhibition (less effective than this compound) |
| LNCaP (Prostate) Xenograft | This compound (10 & 30 mg/kg) | Potent tumor growth inhibition |
| LNCaP (Prostate) Xenograft | CPI-0610 (30 mg/kg) | Less effective tumor growth inhibition |
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., MV-4-11, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or other BET inhibitors for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Apoptosis Measurement: Apoptosis is quantified using assays like Caspase-Glo® 3/7, which measures caspase activity, or by staining with Hoechst dye to identify pyknotic nuclei.[9]
Western Blotting for Protein Degradation
-
Sample Preparation: Cells are treated with the compounds for various time points. Whole-cell lysates are prepared using lysis buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against BRD4, BRD2, BRD3, c-MYC, and a loading control (e.g., GAPDH or vinculin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is used to visualize the protein bands.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with cancer cells.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed with vehicle control, this compound, or other BET inhibitors via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
Visualizing the Pathways and Processes
Signaling Pathway of BET Inhibition and Degradation
Caption: Mechanism of action of BET inhibitors versus the BRD4 degrader this compound.
Experimental Workflow for Cross-Resistance Assessment
Caption: A proposed workflow to investigate cross-resistance between BET inhibitors and this compound.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound selectively degrades BRD4 through the recruitment of DCAF11 | BioWorld [bioworld.com]
- 4. plexium.com [plexium.com]
- 5. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PLX-3618
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for PLX-3618, a potent and selective monovalent BRD4 degrader. Given the absence of a publicly available, specific Safety Data Sheet (SDS) with detailed disposal instructions, the following procedures are based on established best practices for the disposal of hazardous research-grade chemical waste.
It is imperative to always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific guidance before handling and disposing of this compound. In the absence of an SDS, treat the compound as potentially hazardous.
Compound Identification and Properties
This compound is a molecular glue that induces the degradation of the BRD4 protein.[1][2] It is utilized in cancer research, particularly in studies related to acute myeloid leukemia and prostate cancer.[1][3] Understanding its basic properties is the first step in establishing safe handling and disposal protocols.
| Property | Value | Source |
| Molecular Formula | C32H27N9O2S | [4] |
| CAS Number | 2851986-76-8 | [4] |
| Appearance | Solid Powder | [5] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [1][5] |
Hazard Assessment and Personal Protective Equipment (PPE)
As a precautionary measure, this compound should be handled as a potentially hazardous substance. The potential hazards include toxicity if ingested, inhaled, or absorbed through the skin, as well as potential irritation to the eyes, skin, and respiratory system. The full toxicological profile may not be fully understood.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Dedicated Waste Streams: Collect all waste contaminated with this compound in a designated hazardous waste container, separate from other chemical waste streams, unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[6]
-
Container Specifications: Use only approved, chemically compatible, and leak-proof containers with secure, tight-fitting lids.[6]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound".
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state.
1. Solid Waste Disposal:
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be considered solid hazardous waste.
-
Collection: Place these materials into a designated, clearly labeled solid hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
2. Liquid Waste Disposal:
-
Unused Solutions: Collect all unused solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.
-
Solvent Waste: If this compound is dissolved in a flammable solvent, it must be collected in a container specifically designated for flammable liquid waste. Ensure compatibility with other wastes in the container.
3. Decontamination of Glassware:
-
Rinsing: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Rinsate Collection: Collect the initial rinsate as liquid hazardous waste.
-
Washing: After the initial rinse, wash the glassware with an appropriate detergent and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: For large spills or spills in poorly ventilated areas, evacuate the immediate vicinity and notify your supervisor and the institutional EHS department.[6]
-
Control and Cleanup: For small, manageable spills, and if you are trained to do so, use a chemical spill kit to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to minimize dust generation.[6]
-
Decontamination: Clean the affected area with a suitable solvent, and collect all cleanup materials as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling PLX-3618
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of PLX-3618, a potent, selective monovalent degrader of the BRD4 protein. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a bioactive small molecule with potential health effects that are not yet fully characterized. Therefore, it must be handled with care, assuming it is a hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Form | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid (Powder) | Safety glasses with side shields or goggles | Nitrile or latex gloves | Standard laboratory coat | Required when handling outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Solution | Safety glasses with side shields or goggles | Nitrile or latex gloves | Standard laboratory coat | Recommended when working with volatile solvents or when there is a risk of aerosolization. |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before use, visually inspect the vial for any damage.
-
To ensure all powder is at the bottom, centrifuge the vial briefly before opening.
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as indicated on the product's technical data sheet. For stock solutions, -80°C is recommended for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1]
2. In-Use Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use dedicated and properly calibrated equipment for weighing and dispensing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Spill Response:
-
In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent.
-
For larger spills, or if the substance is volatile, evacuate the area and follow your institution's emergency procedures.
-
All materials used for cleaning up spills should be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste.
3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: BRD4 Degradation
This compound functions as a "molecular glue," a type of small molecule that induces the degradation of a target protein.[1] Specifically, this compound recruits the E3 ubiquitin ligase substrate receptor DCAF11 to the BRD4 protein. This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation results in potent antitumor activity.
Caption: Mechanism of this compound-mediated BRD4 degradation.
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following provides a general workflow for a cell-based assay to assess the activity of this compound.
Objective: To determine the concentration-dependent degradation of BRD4 by this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or prostate cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Protease inhibitor cocktail
-
Lysis buffer
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or Vinculin)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Workflow:
Caption: Workflow for assessing this compound-induced BRD4 degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
